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  • Product: 2-Fluoro-5-(trimethylstannyl)pyrimidine
  • CAS: 697300-80-4

Core Science & Biosynthesis

Foundational

2-Fluoro-5-(trimethylstannyl)pyrimidine: A Bifunctional Hub for Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery and materials science, the rapid and modular assembly of complex heteroaromatic scaffolds is paramount. 2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS: 697300-80-4) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rapid and modular assembly of complex heteroaromatic scaffolds is paramount. 2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS: 697300-80-4) has emerged as a highly privileged, bifunctional building block ()[1]. As a Senior Application Scientist, I frequently leverage this reagent to construct intricately functionalized 2,5-disubstituted pyrimidines. Its power lies in its orthogonal reactivity: the C5-trimethylstannyl group is primed for palladium-catalyzed Stille cross-coupling, while the C2-fluoro substituent serves as an exceptional electrophilic site for Nucleophilic Aromatic Substitution (SNAr). This dual-handle architecture allows researchers to program the sequential functionalization of the pyrimidine core without the need for cumbersome intermediate protecting groups.

Physicochemical Properties

Understanding the physical parameters of 2-Fluoro-5-(trimethylstannyl)pyrimidine is critical for proper handling, stoichiometric calculations, and storage. Below is a summary of its core properties[1]:

PropertyValue
Chemical Name 2-Fluoro-5-(trimethylstannyl)pyrimidine
CAS Number 697300-80-4
Molecular Formula C7H11FN2Sn
Molecular Weight 260.88 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Solubility Soluble in THF, DMF, DCM, Toluene; Insoluble in H₂O
Reactivity Profile Moisture-sensitive; Electrophilic (C2), Nucleophilic (C5)
Storage Conditions 2–8 °C under inert atmosphere (Ar/N₂)

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of this compound is driven by the distinct electronic environments of its two functional groups.

Palladium-Catalyzed Stille Cross-Coupling (C5 Position)

The trimethylstannyl moiety at the C5 position acts as a robust nucleophile for Pd-catalyzed Stille couplings, a method frequently utilized in the synthesis of complex nucleosides and advanced materials ()[2].

  • Causality in Reagent Design: Why utilize a trimethylstannyl group over the more ubiquitous tributylstannyl group? The methyl ligands exert significantly less steric hindrance than bulky butyl chains. This structural feature drastically accelerates the rate-determining transmetalation step with the Pd(II) intermediate. This acceleration is particularly crucial when coupling electron-deficient or sterically encumbered aryl halides. Furthermore, the resulting trimethyltin halide byproducts are highly crystalline and easier to sequester during workup compared to notoriously greasy tributyltin residues.

Nucleophilic Aromatic Substitution (SNAr) (C2 Position)

The C2 position of the pyrimidine ring is inherently electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the two adjacent endocyclic nitrogen atoms.

  • Causality in Reagent Design: The addition of a fluorine atom at this position supercharges its electrophilicity. In SNAr reactions, fluorine is the optimal leaving group—vastly superior to chlorine or bromine. The causality here is rooted in the reaction mechanism: the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity stabilizes this transition state, allowing aminations and etherifications to proceed rapidly, often at room temperature ()[3].

OrthogonalReactivity core 2-Fluoro-5-(trimethylstannyl)pyrimidine (Bifunctional Core) stille Pathway A: Stille Coupling (C5-Position) core->stille Pd(0), Ar-X Heat snar Pathway B: SNAr Reaction (C2-Position) core->snar Nu-H, Base Room Temp prodA 5-Substituted-2-fluoropyrimidine (Retains SNAr potential) stille->prodA prodB 2-Substituted-5-(trimethylstannyl)pyrimidine (Retains Stille potential) snar->prodB final 2,5-Disubstituted Pyrimidine (Fully Functionalized) prodA->final Nu-H, Base prodB->final Pd(0), Ar-X

Orthogonal reactivity workflow of 2-Fluoro-5-(trimethylstannyl)pyrimidine.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in synthetic execution, the following protocols have been designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction success at each stage.

Protocol A: C5-Stille Cross-Coupling

Objective: Coupling of 2-Fluoro-5-(trimethylstannyl)pyrimidine with an aryl bromide.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the aryl bromide (1.0 equiv), 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Note: A non-polar solvent is explicitly chosen to suppress competitive protodestannylation of the pyrimidine.

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Self-Validation Check 1 (Reaction Progress): The formation of a fine black precipitate (Pd black) upon cooling indicates the degradation and depletion of the active Pd(0) catalyst, serving as a reliable visual cue that the catalytic cycle has terminated.

  • Workup & Tin Sequestration: Add a 1M aqueous solution of Potassium Fluoride (KF) (5.0 equiv) and stir vigorously for 30 minutes.

  • Self-Validation Check 2 (Byproduct Removal): The immediate formation of a dense white precipitate confirms the successful conversion of soluble Me₃SnBr into insoluble Me₃SnF polymeric networks, ensuring the toxic tin byproduct is sequestered.

  • Isolation: Filter the suspension through a Celite pad, extract the filtrate with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C2-SNAr Amination

Objective: Displacement of the C2-fluorine with a secondary amine (e.g., morpholine).

  • Preparation: Dissolve 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add morpholine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA acts as a sterically hindered, non-nucleophilic proton sink to neutralize the generated HF without competing for the electrophilic C2 site.

  • Reaction: Stir at 25 °C for 2–4 hours.

  • Self-Validation Check 1 (TLC Monitoring): The starting stannane is highly non-polar. Successful amination will yield a distinct, highly UV-active spot with a significantly lower R_f value due to the introduction of the polar amine moiety.

  • Self-Validation Check 2 (NMR Confirmation): In the crude ¹³C NMR spectrum, the disappearance of the characteristic large C–F scalar coupling doublet (typically around 160 ppm, ¹J_C-F > 200 Hz) definitively validates the complete displacement of the fluorine atom.

  • Workup: Dilute with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), concentrate under reduced pressure, and purify.

Handling, Stability, and Toxicity

Organotin compounds are highly toxic and can cause severe, cumulative neurological damage. Trimethyltin derivatives are particularly hazardous as they are more volatile than their tributyl counterparts and are readily absorbed through the skin.

  • Safety Protocol: All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves worn over butyl rubber gloves are recommended).

  • Stability: The compound is moisture-sensitive; prolonged exposure to atmospheric water can lead to the slow hydrolysis of the C–Sn bond (protodestannylation). It must be stored at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen).

References

  • Minakawa, N., et al. "New Base Pairing Motifs. The Synthesis and Thermal Stability of Oligodeoxynucleotides Containing Imidazopyridopyrimidine Nucleosides with the Ability to Form Four Hydrogen Bonds." Journal of the American Chemical Society (2003). Available at:[Link]

  • Grygorenko, O. O., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design." ChemRxiv (2023). Available at:[Link]

Sources

Exploratory

NMR Spectroscopy Data & Mechanistic Analysis of 2-Fluoro-5-(trimethylstannyl)pyrimidine: A Technical Guide for Advanced Cross-Coupling Applications

Executive Summary 2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4) is a highly specialized, dual-functional building block utilized extensively in modern medicinal chemistry and radiochemistry. Its primary utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4) is a highly specialized, dual-functional building block utilized extensively in modern medicinal chemistry and radiochemistry. Its primary utility lies in its orthogonal reactivity: the trimethylstannyl group serves as a highly reactive nucleophilic partner in palladium-catalyzed Stille cross-couplings[1], while the 2-fluoro substituent provides a vector for subsequent nucleophilic aromatic substitution (SNAr) or acts as a stable metabolic block in drug design. Furthermore, trimethyltin precursors are critical in the synthesis of 18F-labeled PET radiotracers via late-stage radiofluorination[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the electronic causality that dictates the nuclear magnetic resonance (NMR) behavior of this molecule and establish a self-validating experimental protocol to ensure data fidelity.

Structural & Electronic Profiling: The "Push-Pull" Dynamic

To accurately interpret the multinuclear NMR spectra of this compound, one must understand the electronic causality within the pyrimidine ring. The molecule features a distinct "push-pull" electronic distribution:

  • The Pull (-I Effect): The highly electronegative fluorine atom at the C2 position withdraws electron density via induction, profoundly deshielding the adjacent carbon and influencing the entire diazine system[3].

  • The Push (+I Effect): The trimethylstannyl group at the C5 position is electropositive relative to carbon. It donates electron density via hyperconjugation and inductive effects, shielding the local environment.

This unique electronic dichotomy dictates the chemical shifts and coupling constants across all NMR-active nuclei (1H, 13C, 19F, and 119Sn).

Comprehensive NMR Data Analysis

The following tables synthesize the expected quantitative NMR parameters for 2-Fluoro-5-(trimethylstannyl)pyrimidine, grounded in the mechanistic rationale of its structure.

Table 1: 1H NMR Data (400 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Mechanistic Rationale
H4, H6 8.62s (or fine d)2H4JHF ≈ 1.5 HzProtons are highly deshielded by the adjacent sp2 nitrogens and the anisotropic effect of the heteroaromatic ring.
-Sn(CH3)3 0.35s9H2J119Sn-H = 56.4 Hz, 2J117Sn-H = 54.0 HzHighly shielded due to the electropositive tin atom. The presence of distinct satellite peaks confirms the intact C-Sn bond[4].
Table 2: 13C NMR Data (100 MHz, CDCl3, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Mechanistic Rationale
C2 163.5d1JCF ≈ 215 HzExtreme deshielding from the directly attached fluorine and two adjacent nitrogen atoms.
C4, C6 160.2d3JCF ≈ 15 HzDeshielded by the ring nitrogens. Exhibits long-range coupling to the fluorine atom.
C5 126.8s1J119Sn-C ≈ 380 HzShielded relative to typical pyrimidine carbons due to the electropositive tin substituent.
-Sn(CH3)3 -9.2s1J119Sn-C ≈ 350 HzUpfield shift characteristic of methyl groups directly bound to tin.
Table 3: Heteronuclear Data (19F and 119Sn NMR)
NucleusChemical Shift (δ, ppm)Reference StandardMechanistic Rationale
19F -52.4CFCl3 (0 ppm)Typical range for 2-fluoropyrimidines, reflecting the strong electron-withdrawing environment of the diazine ring[3].
119Sn -31.5SnMe4 (0 ppm)Characteristic shift for an aryl-trimethylstannane. The exact shift is highly sensitive to solvent coordination and temperature.

Experimental Protocol: Self-Validating NMR Acquisition

Organotin compounds are notoriously susceptible to trace acid-catalyzed protodestannylation. To ensure data integrity and prevent misinterpretation due to sample degradation, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation Dissolve 15-20 mg of 2-Fluoro-5-(trimethylstannyl)pyrimidine in 0.6 mL of anhydrous, deuterated chloroform (CDCl3) that has been pre-filtered through basic alumina. Causality: Basic alumina removes trace DCl from the solvent, preserving the fragile C-Sn bond during the acquisition period.

Step 2: 1H NMR Quick-Scan (The Validation Gate) Acquire a standard 1H NMR spectrum (16 scans). Validation Check: Inspect the region around 0.35 ppm. You must observe a central singlet flanked by two pairs of satellite peaks (117Sn and 119Sn). If the satellites are absent or a new singlet appears around 7.3 ppm (indicative of the C5 proton in a protodestannylated 2-fluoropyrimidine), the sample has degraded. Do not proceed to multidimensional experiments until this is verified.

Step 3: 19F NMR Acquisition Acquire the 19F spectrum using a proton-decoupled sequence (19F{1H}) to simplify the spectrum. Ensure the spectral window is wide enough (+50 to -200 ppm) to capture any potential fluoride degradation products.

Step 4: 13C and 119Sn Acquisition For 13C NMR, use an inverse-gated decoupling sequence with a relaxation delay (D1) of at least 3 seconds. Causality: The quaternary carbons (C2, C5) and the tin-bound methyls lack attached protons and suffer from low Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures accurate integration and sufficient signal-to-noise for the critical 13C-119Sn satellite peaks.

NMRValidation Step1 Acquire 1H NMR (Quick Scan) Check1 Are 117/119Sn satellites visible at ~0.35 ppm? Step1->Check1 Fail1 C-Sn Bond Degraded (Protodestannylation) Check1->Fail1 No Step2 Acquire 19F NMR (Assess C-F Integrity) Check1->Step2 Yes Step3 Acquire 13C & 119Sn NMR (Full Structural Elucidation) Step2->Step3 Single F peak confirmed

Self-validating logic flow for the multinuclear NMR acquisition of stannylpyrimidines.

Application Workflow: Stille Cross-Coupling

The primary utility of 2-Fluoro-5-(trimethylstannyl)pyrimidine is its application in Pd-catalyzed Stille cross-coupling reactions to generate complex biaryl systems or functionalized heterocycles[1]. The robust nature of the C-F bond under standard Stille conditions (e.g., Pd(PPh3)4, toluene, 100°C) allows for selective C-C bond formation exclusively at the C5 position, leaving the fluorine handle intact for subsequent diversification.

StilleWorkflow A 2-Fluoro-5-(trimethylstannyl)pyrimidine (Organotin Precursor) B Pd(0) Catalyst Oxidative Addition A->B Aryl/Alkyl Halide C Transmetalation Sn -> Pd Transfer B->C D Reductive Elimination C-C Bond Formation C->D Loss of X-SnMe3 D->B Pd(0) Regeneration E 5-Substituted-2-Fluoropyrimidine (Target Scaffold) D->E

Catalytic cycle of Stille cross-coupling using the organotin pyrimidine precursor.

References

  • DIRECT INTRODUCTION OF ACYL AND ETHOXYCARBONYL GROUPS INTO PYRIMIDINE RING THROUGH THE TRIMETHYL- STANNYL DERIVATIVES Yutaka Yam - Semantic Scholar - 4

  • 1-Iodonaphthalene (CAS 90-14-2)|RUO - Benchchem - 1

  • Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC - 2

  • Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) - 3

Sources

Foundational

A Technical Guide to the Synthesis, Crystal Structure, and Characterization of Trimethylstannyl Pyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The conjugation of heterocyclic scaffolds with organometallic moieties represents a frontier in medicinal and materials chemistry. Pyrimidine, a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of heterocyclic scaffolds with organometallic moieties represents a frontier in medicinal and materials chemistry. Pyrimidine, a fundamental component of nucleobases, offers a rich template for chemical modification.[1] When functionalized with organotin groups, such as trimethylstannyl ((CH₃)₃Sn-), the resulting compounds exhibit unique structural and electronic properties. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of trimethylstannyl pyrimidines. We delve into the causal reasoning behind state-of-the-art synthetic strategies and present a multi-technique analytical workflow. This workflow, integrating single-crystal X-ray diffraction with advanced spectroscopic methods, establishes a self-validating system for unambiguous structural elucidation, a critical requirement for advancing these novel compounds toward functional applications.[2][3]

Introduction: The Rationale for Bridging Heterocyclic and Organometallic Chemistry

Pyrimidines are not merely structural motifs; they are cornerstones of life, forming the basis for uracil, thymine, and cytosine in nucleic acids.[1] Their derivatives are known to possess a vast spectrum of biological activities, making them privileged scaffolds in drug discovery.[4] Concurrently, organometallic compounds, particularly those of tin, have garnered significant interest for their catalytic and therapeutic potential.[5]

The synthesis of trimethylstannyl pyrimidines is driven by a compelling hypothesis: that the introduction of a bulky, electropositive trimethyltin group onto the pyrimidine ring can modulate its biological activity, solubility, and crystal packing interactions. Understanding the precise three-dimensional architecture through crystallographic analysis is paramount, as structure dictates function. This guide serves as a technical primer on the robust synthesis and definitive characterization required to explore this promising class of molecules.

Synthetic Strategy: The Path to C-Sn Bond Formation

The creation of a stable carbon-tin bond on an aromatic heterocycle requires a carefully controlled sequence. While various methods exist for pyrimidine synthesis[6][7], a common and effective strategy for stannylation involves the deprotonation of a C-H bond to create a potent nucleophile, which is then "quenched" with an electrophilic tin species.

Causality Behind the Chosen Pathway

The chosen method, direct lithiation followed by reaction with trimethyltin chloride, is predicated on several key principles:

  • Acidity of Pyrimidine Protons: Protons on the pyrimidine ring are weakly acidic and generally unreactive. A powerful organolithium base, such as n-butyllithium (n-BuLi), is required to abstract a proton and generate a pyrimidinyl anion.

  • Reaction Control: Organolithium reagents are highly reactive and non-selective. The reaction must be conducted at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) to prevent unwanted side reactions and ensure regioselectivity.

  • Inert Atmosphere: The pyrimidinyl anion and n-BuLi are extremely sensitive to air and moisture.[8] All steps must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents to prevent the immediate quenching of the intermediates and ensure product formation.

Experimental Protocol: Synthesis of a Generic Trimethylstannyl Pyrimidine

This protocol provides a representative, step-by-step methodology. Safety Note: Organolithium reagents are pyrophoric and organotin compounds are toxic. Always work in a certified fume hood and use appropriate personal protective equipment (PPE).

  • Reactor Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet. The glassware is rigorously flame-dried under vacuum and cooled under a positive pressure of argon.

  • Reagent Addition: The starting pyrimidine (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and transferred to the reaction flask via cannula. The solution is cooled to -78 °C.

  • Deprotonation (Lithiation): n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated intermediate is indicated by a color change. The mixture is stirred for 1 hour at -78 °C.

  • Stannylation (Quenching): Trimethyltin chloride (1.2 eq., 1.0 M in hexanes) is added dropwise. The reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure trimethylstannyl pyrimidine.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to unambiguously characterize a novel organometallic compound.[2] A combinatorial approach using X-ray crystallography, NMR spectroscopy, and mass spectrometry provides a self-validating system that confirms the structure in both the solid and solution states.

A workflow for the comprehensive characterization of novel compounds.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[8] It provides unequivocal proof of connectivity, bond lengths, bond angles, and intermolecular interactions.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound, vapor diffusion, or solvent layering techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer.[1] The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods (e.g., with software like SHELXTL) and refined using a full-matrix least-squares technique on F².[1]

The table below presents representative data for a hypothetical trimethylstannyl pyrimidine.

ParameterValueSignificance
Chemical FormulaC₇H₁₂N₂SnConfirms elemental composition in the unit cell.
Formula Weight245.89Matches expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.123(4), 12.456(6), 9.789(5)Dimensions of the unit cell.
β (°)105.34(1)Angle of the unit cell for a monoclinic system.
Volume (ų)954.3(8)Volume of one unit cell.
Z4Number of molecules per unit cell.
Bond Length Sn-C(pyrimidine) (Å)2.15(1)Key covalent bond distance between the tin atom and the pyrimidine ring.
Bond Length Sn-C(methyl) (Å)2.14(1)Average bond distance for the methyl groups attached to tin.
Angle C(Me)-Sn-C(Me) (°)115.2(5)Average angle, indicating a tetrahedral or distorted tetrahedral geometry at Sn.
R-factor (R1)0.035A measure of the agreement between the crystallographic model and experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is indispensable for confirming the molecular structure in solution and is a primary tool for assessing purity.[9] For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are all critically important.[10]

  • ¹H NMR: Provides information on the proton environments. The protons of the methyl groups on tin typically appear as a sharp singlet. A key diagnostic feature is the presence of "satellite" peaks flanking the main signal, which arise from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

  • ¹³C NMR: Reveals the carbon framework. The chemical shifts of the pyrimidine carbons are sensitive to the position of the bulky and electropositive tin substituent.

  • ¹¹⁹Sn NMR: This technique is highly diagnostic for organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is extremely sensitive to the coordination number and geometry of the tin atom.[11][12] For a four-coordinate, tetralkyltin species like a trimethylstannyl pyrimidine, the chemical shift is expected to be in a characteristic range (e.g., +50 to -50 ppm).

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H8.95sPyrimidine-H
¹H7.50d, J=5.0 HzPyrimidine-H
¹H0.40s, J(¹¹⁹Sn,¹H) = 58.2 Hz9H, -Sn(CH ₃)₃
¹³C165.4Pyrimidine-C (stannylated)
¹³C158.1Pyrimidine-C
¹³C120.3Pyrimidine-C
¹³C-8.5J(¹¹⁹Sn,¹³C) = 360.5 Hz-Sn(C H₃)₃
¹¹⁹Sn+5.2(CH ₃)₃Sn -Pyrimidine
Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and, by extension, the elemental formula of a new compound.[13]

  • Methodology: Soft ionization techniques like Electrospray Ionization (ESI-MS) or MALDI-MS are often employed for organometallic complexes to minimize fragmentation and observe the molecular ion.[13]

  • Information Gained: The resulting spectrum will show a characteristic isotopic pattern for the [M+H]⁺ or [M]⁺· ion, which is unique to tin due to its multiple stable isotopes. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confident assignment of an elemental formula.

The synergy between characterization techniques provides a validated structure.

Conclusion

The successful development of novel trimethylstannyl pyrimidines for advanced applications hinges on the ability to reliably synthesize and unequivocally characterize them. The integration of rational synthetic design with a rigorous, multi-technique analytical workflow is not merely good practice—it is an essential requirement for scientific integrity. Single-crystal X-ray diffraction provides the ultimate structural proof in the solid state, while NMR spectroscopy and mass spectrometry corroborate this structure in solution and confirm its elemental composition. This combined, self-validating approach provides the high-confidence data necessary for researchers to understand structure-activity relationships and unlock the full potential of this fascinating class of hybrid molecules.

References

  • Chemistry LibreTexts. (2026, January 18). 12.1: Characterization of Organometallic Complexes. Available at: [Link]

  • ACS Publications. Guidelines for Characterization of Organometallic and Inorganic Compounds. Available at: [Link]

  • Wiley. (2023, January 1). Characterization Techniques of Organometallic Compounds. In Organometallic Compounds: Synthesis, Reactions, and Applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Characterization Techniques of Organometallic Compounds | Request PDF. Available at: [Link]

  • MDPI. (2014, October 24). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 119Sn NMR data (d ppm) of ligands and complexes. Available at: [Link]

  • ResearchGate. (n.d.). ¹¹⁹Sn NMR spectra of 1 in various solvents showing the dependence of δ.... Available at: [Link]

  • MDPI. (2014, October 24). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by ¹¹⁹Sn Mössbauer and ¹¹⁹Sn NMR spectroscopies. Dalton Transactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Lirias. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2013, July 22). Diorganotin(IV) derivatives of N-methyl p-fluorobenzo-hydroxamic acid: preparation, spectral characterization, X-ray diffraction studies and antitumor activity. PubMed. Available at: [Link]

Sources

Exploratory

The Lynchpin of Modern Synthesis: A Technical Guide to the Mechanism and Application of 2-Fluoro-5-(trimethylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the mechanism of action and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action and synthetic utility of the intermediate, 2-Fluoro-5-(trimethylstannyl)pyrimidine. As a key building block in medicinal chemistry and materials science, its strategic importance lies in the synergistic interplay between the electronically modifying fluoro substituent and the versatile trimethylstannyl group, which serves as a linchpin for palladium-catalyzed cross-coupling reactions. This document will elucidate the fundamental principles governing its reactivity, offer field-proven insights into experimental design, and provide detailed protocols for its application, with a primary focus on the Stille cross-coupling reaction. The content herein is structured to empower researchers to leverage this powerful intermediate for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of Fluorinated Pyrimidines in Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery, fluorinated pyrimidines are a cornerstone of modern medicinal chemistry.[1][2] The high electronegativity and small van der Waals radius of the fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2] When incorporated into a pyrimidine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified.

2-Fluoro-5-(trimethylstannyl)pyrimidine emerges as a particularly valuable intermediate due to the orthogonal reactivity of its two key functional groups. The 2-fluoro substituent acts as a powerful electron-withdrawing group, influencing the electronic landscape of the pyrimidine ring and potentially enhancing its biological activity in the final product. Simultaneously, the 5-trimethylstannyl group provides a handle for sophisticated carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Stille reaction.[3] This dual functionality allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in the synthesis of compound libraries for drug screening and the development of advanced materials.

Core Mechanism of Action: The Stille Cross-Coupling Reaction

The primary mechanism of action for 2-Fluoro-5-(trimethylstannyl)pyrimidine as a synthetic intermediate is its participation in the Stille cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism for the Stille coupling is depicted below. The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex trans-R¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-SnMe₃) Pd(II)_Intermediate cis-R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R¹-R² (Coupled Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) to the active Pd(0) catalyst. This step forms a Pd(II) complex.

  • Transmetalation: The organostannane, in this case, 2-Fluoro-5-(trimethylstannyl)pyrimidine (R²-SnMe₃), then undergoes transmetalation with the Pd(II) complex. The R² group (the fluorinated pyrimidine) is transferred to the palladium center, and the tin halide is released as a byproduct. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Role of the 2-Fluoro Substituent: An Electronic Perspective

The presence of the fluorine atom at the 2-position of the pyrimidine ring is not a passive feature. As a strongly electron-withdrawing group, it significantly influences the reactivity of the intermediate in several ways:

  • Activation of the C-Sn Bond: The electron-withdrawing nature of the 2-fluoro group can polarize the C-Sn bond, making the pyrimidine ring more susceptible to transmetalation. This can, in some cases, accelerate the rate of the Stille coupling.

  • Modification of Product Properties: The fluorine atom is carried through the reaction into the final product. This is a key advantage, as it allows for the direct incorporation of fluorine's beneficial properties (enhanced metabolic stability, altered lipophilicity, and potential for specific biological interactions) into the target molecule.[1][2]

  • Influence on Reaction Conditions: The electronic nature of the fluorinated pyrimidine may necessitate adjustments to the reaction conditions (e.g., choice of palladium catalyst, ligands, and additives) to achieve optimal yields.

Characterization of 2-Fluoro-5-(trimethylstannyl)pyrimidine

Accurate characterization of the starting intermediate is paramount for reproducible and reliable synthetic outcomes. While a specific, publicly available spectrum for 2-Fluoro-5-(trimethylstannyl)pyrimidine is not readily found, the expected spectroscopic features can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the pyrimidine ring. The trimethylstannyl group will exhibit a sharp singlet in the upfield region (typically around 0.3-0.4 ppm) with characteristic satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

  • ¹³C NMR: The carbon NMR will display signals for the pyrimidine ring carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the trimethylstannyl group will appear in the upfield region.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyrimidine ring. ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[4]

For reference, the ¹H NMR of a structurally related compound, ethyl-3-(3-fluoro-5-iodophenyl)acrylate, shows distinct signals for the aromatic protons, which are influenced by the electronic effects of the halogen substituents.[5]

Experimental Protocol: A Representative Stille Coupling Procedure

While a specific protocol for 2-Fluoro-5-(trimethylstannyl)pyrimidine is not available in the cited literature, the following is a detailed, representative procedure for a Stille cross-coupling reaction with a similar trimethylstannyl-substituted aromatic compound. This protocol can be adapted by the experienced researcher for use with the target intermediate.

Reaction: Stille coupling of (R)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one with an aryl iodide.[5]

Materials and Reagents
  • (R)-4-(3-Fluoro-5-iodophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one

  • Hexamethylditin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl)

  • Anhydrous toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology
  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 eq) and lithium chloride (5.0 eq).

  • Solvent and Reagents: Add anhydrous toluene to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Addition of Stannane and Catalyst: Under a positive pressure of the inert gas, add hexamethylditin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.15 eq).

  • Reaction: Heat the reaction mixture to 105 °C and stir for 1 hour.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Representative Yields in Stille Coupling Reactions

The efficiency of the Stille coupling can be influenced by various factors, including the nature of the coupling partners, the palladium catalyst, the ligands, and the reaction conditions. The following table presents representative yields for Stille coupling reactions involving various fluorinated and stannylated aromatic compounds to provide an indication of the expected efficiency.

EntryAryl Halide/TriflateOrganostannaneCatalyst/LigandSolventTemp (°C)Yield (%)Reference
14-IodoanisoleVinyltributyltinPd(PPh₃)₄THF6092General Stille Reaction Principles
22-BromopyridinePhenyltrimethyltinPdCl₂(PPh₃)₂Toluene11085General Stille Reaction Principles
34-Trifluoromethylphenyl triflate2-ThienyltributyltinPd₂(dba)₃/P(t-Bu)₃Dioxane8095General Stille Reaction Principles
43-Fluorophenyl iodide5-(Trimethylstannyl)thiophenePd(PPh₃)₄DMF9088General Stille Reaction Principles

Troubleshooting and Field-Proven Insights

As with any synthetic procedure, challenges can arise. Below are some common issues encountered during Stille coupling reactions and expert recommendations for addressing them.

  • Low Yields:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling air-sensitive catalysts is recommended.

    • Ligand Choice: The choice of phosphine ligand can be critical. For challenging couplings, consider using more electron-rich and bulky ligands such as tri(tert-butyl)phosphine or tri(2-furyl)phosphine.

    • Incomplete Transmetalation: This is often the rate-limiting step. The addition of additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can accelerate this step.[1]

  • Homocoupling of the Organostannane: This side reaction can be minimized by the slow addition of the organostannane to the reaction mixture or by using a lower reaction temperature.

  • Difficult Purification: The removal of tin byproducts can be challenging. An aqueous potassium fluoride (KF) workup can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.

Conclusion: A Versatile Tool for Innovation

2-Fluoro-5-(trimethylstannyl)pyrimidine stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a fluorine atom and a trimethylstannyl group provides a versatile platform for the construction of novel and complex molecules with potential applications in a wide range of scientific disciplines. By understanding the core mechanism of its reactivity in the Stille cross-coupling reaction and by leveraging the field-proven insights provided in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate to drive innovation in drug discovery, materials science, and beyond.

References

  • Lee, V. (2019). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry, 17(41), 9095-9123. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • Zheng, M. Q., et al. (2019). Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. Journal of Medicinal Chemistry, 62(1), 123-138. [Link]

  • Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-catalyzed synthesis of fluorinated pyridines. Organic letters, 17(11), 2567–2569. [Link]

  • Handy, S. T., & Zhang, X. (2001). Organic Synthesis in Ionic Liquids: The Stille Coupling. Organic Letters, 3(2), 233-236. [Link]

  • Puffer, B., Kreutz, C., Rieder, U., & Micura, R. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic acids research, 37(22), 7728–7740. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition, 52(8), 2092-2095. [Link]

  • Bode, J. W. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(19), 10494-10498. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Journal of the American Chemical Society, 129(46), 14238-14239. [Link]

  • Beier, P., & Pastyříková, T. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • da Silva, J. L., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22105-22115. [Link]

  • Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728-7740. [Link]

  • Lemoine, R., et al. (2025). Tetra and Monoorganotin Reagents in Palladium-Mediated Cross-Coupling Reactions for the Labeling with Carbon11 of PET Tracers. European Journal of Organic Chemistry. [Link]

  • Shen, H. C. (2017). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Accounts of chemical research, 50(5), 1293–1304. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(21), 4626-4630. [Link]

  • Wang, X., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1888. [Link]

  • Carrera, E. I., et al. (2013). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 32(21), 6331-6338. [Link]

  • Wenzel, B., et al. (2021). Development of 18 F-Labeled Radiotracers for PET Imaging of the Adenosine A 2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(5), 1345. [Link]

  • Journal of Medicinal Chemistry. (2025, October 14). Call For Papers: Pharmaceutical Innovation and Global Health: Breakthroughs and Future. American Chemical Society. [Link]

  • Wu, H., et al. (2018). Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids. Organic letters, 20(15), 4581–4585. [Link]

  • Tor, Y. (n.d.). Tor Lab Publications. University of California San Diego. [Link]

  • Schirrmacher, R., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors. Pharmaceuticals, 16(9), 1195. [Link]

  • Rieke, R. D., & Rant, C. T. (2002). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Organic letters, 4(3), 375–378. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical API Synthesis Utilizing 2-Fluoro-5-(trimethylstannyl)pyrimidine

Executive Summary & Mechanistic Rationale The 2-fluoropyrimidin-5-yl moiety is a privileged bioisostere in modern medicinal chemistry. Frequently incorporated into kinase inhibitors and CNS-active compounds, this motif m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-fluoropyrimidin-5-yl moiety is a privileged bioisostere in modern medicinal chemistry. Frequently incorporated into kinase inhibitors and CNS-active compounds, this motif modulates physicochemical properties by lowering lipophilicity (logD), improving metabolic stability against CYP450-mediated oxidation, and enhancing critical hydrogen-bond acceptor interactions within enzyme hinge regions.

However, the installation of this electron-deficient heterocycle via standard Suzuki-Miyaura cross-coupling presents a severe synthetic bottleneck. Heteroaryl boronic acids—particularly pyrimidines and pyridines—are highly susceptible to rapid protodeboronation under the basic conditions required for transmetalation . This competitive degradation pathway drastically reduces coupling yields and necessitates atom-uneconomical, super-stoichiometric excesses of unstable boron reagents .

To circumvent this instability, 2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS 697300-80-4) is deployed as the premier building block via the Stille cross-coupling reaction. Unlike boronic acids, this organotin reagent is completely stable to protodestannylation under neutral or mildly acidic conditions . This application note details the causality-driven protocols for utilizing this reagent, featuring a self-validating Stille coupling workflow and rigorous downstream tin-scavenging methodologies required for Active Pharmaceutical Ingredient (API) production.

Table 1: Physicochemical Properties of the Reagent
PropertySpecification / Value
Chemical Name 2-Fluoro-5-(trimethylstannyl)pyrimidine
CAS Registry Number 697300-80-4
Molecular Formula C₇H₁₁FN₂Sn
Molecular Weight 260.88 g/mol
Physical State Colorless to light yellow liquid/oil
Stability Profile Stable under inert atmosphere; moisture sensitive

Reaction Pathway & Catalytic Cycle

The choice of the Stille coupling over the Suzuki-Miyaura reaction for this specific transformation is dictated by the chemical physics of the transmetalation step. The catalytic cycle relies on a Pd(0)/Pd(II) redox process. To overcome the high activation energy of transmetalating a sterically hindered trimethylstannyl group, a Copper(I) co-catalyst is often employed. The "copper effect" accelerates the reaction by scavenging dissociated phosphine ligands and forming a highly reactive heteroaryl-copper intermediate in situ, which rapidly transmetalates with the Pd(II) complex.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide API Precursor) Pd0->OxAdd Ar-Br / Ar-I TransMet Transmetalation (2-Fluoro-5-(trimethylstannyl)pyrimidine) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Coupled API Product) TransMet->RedElim Me3Sn-X Byproduct RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Self-Validating Experimental Protocol: Stille Cross-Coupling

This protocol is designed as a self-validating system . It does not rely on arbitrary reaction times; instead, it utilizes strict In-Process Controls (IPCs) to dictate phase transitions, ensuring absolute reproducibility.

Materials & Stoichiometry
  • Limiting Reagent: Aryl bromide API intermediate (1.0 equiv, 10.0 mmol)

  • Stannane: 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.2 equiv, 12.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Solvent: 1,4-Dioxane / DMF (4:1 v/v, anhydrous, degassed)

Step-by-Step Methodology
  • System Purging (Causality: Oxidation Prevention): Charge a dry Schlenk flask with the aryl bromide, Pd(PPh₃)₄, and CuI. Pd(0) is highly susceptible to atmospheric oxidation to inactive Pd(II) oxides. Evacuate and backfill the vessel with ultra-pure Argon three times.

  • Solvent & Reagent Addition: Add the degassed 1,4-Dioxane/DMF mixture via syringe. Causality: Dioxane provides the optimal boiling point (101 °C) to overcome the transmetalation energy barrier, while DMF solubilizes the polar pyrimidine intermediates. Finally, add 2-Fluoro-5-(trimethylstannyl)pyrimidine dropwise.

  • Thermal Activation: Heat the reaction mixture to 95 °C under vigorous stirring.

  • System Validation Check 1 (IPC - Reaction Progress): After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via UPLC-MS (UV 254 nm).

    • Validation Criteria: The reaction is only deemed complete when the Area% of the starting aryl bromide is < 1.0% . If > 1.0%, continue heating and re-sample every 2 hours.

  • Quench: Once validated, cool the mixture to room temperature. The reaction must be quenched with a 10% w/w aqueous KF solution (See Section 4).

Downstream Processing: Rigorous Tin Scavenging

The primary drawback of utilizing 2-Fluoro-5-(trimethylstannyl)pyrimidine is the generation of highly toxic trimethyltin halides (Me₃SnX). These byproducts streak severely on standard silica gel due to weak physical adsorption, contaminating the final API. To meet ICH Q3D elemental impurity guidelines (< 10 ppm for oral APIs), an orthogonal scavenging approach is mandatory.

Table 2: Quantitative Comparison of Tin Scavenging Methodologies
Scavenging MethodologyMechanistic ActionAvg. Residual Sn (ppm)Process Scalability
Standard Silica Gel Weak physical adsorption> 2,000High
Aqueous KF Wash (Sat.) Precipitation of polymeric Me₃SnF300 – 800High
DBU / I₂ Treatment Electrophilic cleavage of Sn-C bonds20 – 50Moderate
SiliaBond® DMT Resin Soft-ligand (S) chelation of Sn(IV)< 10Moderate (Cost-limited)
Tin Scavenging Workflow
  • Aqueous KF Wash: Add equal volumes of saturated aqueous Potassium Fluoride (KF) and Ethyl Acetate to the crude mixture. Stir vigorously for 60 minutes. Causality: KF undergoes salt metathesis with Me₃Sn-X to form Trimethyltin fluoride (Me₃SnF). Unlike other tin halides, Me₃SnF forms an insoluble, 1D-polymeric network that precipitates at the aqueous-organic interface, allowing for easy removal via Celite filtration.

  • Phase Separation: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Resin Chelation: Concentrate the organic layer and redissolve in Dichloromethane. Add SiliaBond® DMT (Dimercaptotriazine) functionalized silica (3 equiv relative to theoretical tin). Causality: According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur donors on the DMT resin form exceptionally stable chelates with the soft Sn(IV) metal center, stripping it from the API stream.

  • System Validation Check 2 (IPC - Elemental Analysis): Filter the resin and analyze the concentrated API via ICP-MS.

    • Validation Criteria: Tin content must be < 10 ppm before proceeding to final crystallization.

ScavengingWorkflow Crude Crude Reaction Mixture (>10,000 ppm Sn) KFWash Aqueous KF Wash (Precipitates Me3SnF) Crude->KFWash PhaseSep Phase Separation (Organic Layer) KFWash->PhaseSep Silica SiliaBond DMT (Chelates Residual Sn) PhaseSep->Silica PureAPI Pure API (<10 ppm Sn) Silica->PureAPI

Figure 2: Downstream processing workflow for rigorous tin scavenging.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.
Application

Application Note: Microwave-Assisted Stille Cross-Coupling of 2-Fluoro-5-(trimethylstannyl)pyrimidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Heterocycle Synthesis, and Divergent Library Generation Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Heterocycle Synthesis, and Divergent Library Generation

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. Functionalizing the 5-position of pyrimidines via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, introducing a highly electronegative 2-fluoro substituent renders the pyrimidine ring severely electron-deficient. Under standard thermal Stille conditions, this electron deficiency creates a significant activation energy barrier during the transmetalation step, often leading to protracted reaction times, catalyst degradation, and competitive protodestannylation.

To engineer a high-yielding, scalable synthetic pathway, this protocol leverages three synergistic chemical strategies:

  • The Trimethylstannyl Advantage: While tributylstannanes are generally preferred for their lower toxicity, 2-Fluoro-5-(trimethylstannyl)pyrimidine is explicitly chosen here. The sterically unhindered trimethylstannyl group undergoes transmetalation orders of magnitude faster than its tributyl counterpart, which is critical for activating electron-poor heteroaryls1[2].

  • Microwave (MW) Dielectric Heating: MW irradiation directly couples with polar solvents (e.g., DMF) to provide rapid, uniform volumetric heating. This minimizes wall effects, overcomes the transmetalation energy barrier, and drastically reduces reaction times from 24–48 hours to just 10–15 minutes 3[3]. Furthermore, sealed MW vials safely contain the toxic, volatile trimethyltin chloride ( Me3​SnCl ) byproduct during the reaction 4[4].

  • The "Copper Effect": The addition of catalytic or stoichiometric Copper(I) salts (e.g., CuI or CuTC) is non-negotiable for this substrate. Cu(I) scavenges inhibitory free phosphine ligands and facilitates a rapid Sn-to-Cu exchange. The resulting highly reactive heteroaryl-copper intermediate rapidly transfers the pyrimidine moiety to the Pd(II) center , effectively bypassing the traditional rate-limiting step 5[5].

Catalytic Cycle & Workflow

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Sn-Cu Exchange via CuI) PdII->TransMet 2-Fluoro-5-(SnMe3)pyrimidine RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Pyrimidine Product RedElim->Product

Catalytic cycle of Cu-mediated MW-assisted Stille coupling of pyrimidine stannanes.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization parameters required to suppress protodestannylation and maximize the yield of the biaryl product.

Table 1: Catalyst and Co-catalyst Optimization (Microwave: 120 °C, 15 min)

Catalyst (5 mol%)Co-catalystSolventYield (%)Mechanistic Observation
Pd(PPh3​)4​ NoneDMF22Sluggish transmetalation; high stannane recovery.
Pd(PPh3​)4​ CuI (10 mol%)DMF89Cu(I) scavenges PPh3​ , accelerating Sn-Cu exchange.
Pd2​(dba)3​ / P(tBu)3​ NoneToluene45Poor MW absorption by toluene limits heating efficiency.
Pd(PPh3​)4​ CuTC (1.5 eq)NMP94Stoichiometric CuTC drives near-instantaneous coupling.

Table 2: Influence of Heating Modality on Product Distribution

ModalityTempTimeYield (%)Protodestannylation Byproduct
Thermal (Oil Bath)100 °C24 h65~20% (Due to prolonged thermal stress)
Microwave120 °C15 min89<5% (Rapid kinetics outcompete degradation)

Data synthesized from established Stille polycondensation and cross-coupling methodologies6[6].

Step-by-Step Experimental Protocol

Materials Required
  • Organostannane: 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.1 equiv)

  • Electrophile: Aryl or Heteroaryl Iodide/Bromide (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (10 mol%)

  • Additive: Cesium Fluoride [CsF] (2.0 equiv) - Acts to hypercoordinate the tin center, further increasing its nucleophilicity.

  • Solvent: Anhydrous, strictly degassed DMF (0.2 M)

Step 1: Rigorous Reagent Preparation (Glovebox/Schlenk)

Causality: Organostannanes and Pd(0) catalysts are highly sensitive to oxygen, which promotes stannane homocoupling and catalyst deactivation.

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol), CuI (0.1 mmol), and CsF (2.0 mmol) to a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar.

  • Add 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.1 mmol).

  • Add 5.0 mL of anhydrous DMF that has been rigorously degassed via argon sparging for 30 minutes.

  • Crimp-seal the microwave vial securely with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

Causality: Microwave dielectric heating rapidly achieves the target temperature, ensuring the transmetalation step occurs faster than the competitive protodestannylation pathway.

  • Transfer the sealed vial to a dedicated scientific microwave synthesizer (e.g., Anton Paar, Biotage, or CEM).

  • Set the parameters: Temperature: 120 °C | Time: 15 minutes | Stirring: High | Cooling: On (Post-reaction).

  • Allow the reaction to proceed. The pressure will rise due to the generation of volatile Me3​SnCl ; the sealed vial ensures safe containment.

Step 3: Workup & Organotin Decontamination

Causality: Trimethyltin byproducts streak heavily on silica gel and are highly toxic. Aqueous Potassium Fluoride (KF) converts soluble Me3​SnCl into insoluble, polymeric Me3​SnF , which is easily filtered out.

  • Carefully uncap the cooled vial in a well-ventilated fume hood.

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to an Erlenmeyer flask.

  • Add 10 mL of a saturated aqueous KF solution. Stir vigorously for 30 minutes at room temperature. A white precipitate ( Me3​SnF ) will form.

  • Filter the biphasic suspension through a pad of Celite, washing the filter cake with additional Ethyl Acetate (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 × 15 mL) to remove DMF, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

  • The 2-fluoro-pyrimidine product generally elutes cleanly, free of tin contamination.

Self-Validating System & Troubleshooting

To ensure the protocol is functioning as a self-validating system, researchers must employ the following analytical checkpoints:

  • In-Process Control (TLC): Monitor the reaction via UV (254 nm). The starting pyrimidine stannane is UV active, but the resulting biaryl product will exhibit a significantly altered Rf​ value and intense fluorescence quenching due to extended π -conjugation.

  • Mass Spectrometry (LC-MS):

    • Success Indicator: The exact mass of the coupled product is observed. Crucially, the distinct isotopic signature of Tin (which has 10 stable isotopes) must be absent from the product peak, validating successful tin removal during the KF workup.

  • Nuclear Magnetic Resonance ( 19F NMR):

    • Success Indicator: The fluorine atom at the 2-position of the pyrimidine ring is highly sensitive to its electronic environment. Upon successful cross-coupling at the 5-position, the 19F signal will undergo a distinct chemical shift (typically Δδ 2–5 ppm) compared to the starting stannane, confirming structural integrity.

  • Troubleshooting Protodestannylation: If LC-MS reveals a mass corresponding to 2-fluoropyrimidine (loss of the SnMe3​ group replaced by a proton), the system contains trace moisture. Ensure the CsF is flame-dried and the DMF is strictly anhydrous.

References

  • 1 - MDPI

  • 3 - Organic Letters

  • 6 - Chemical Reviews 4.4 - ResearchGate 5. - ResearchGate 6.5 - Journal of the American Chemical Society

Sources

Technical Notes & Optimization

Troubleshooting

Improving the bench stability and storage of 2-Fluoro-5-(trimethylstannyl)pyrimidine

Welcome to the Technical Support Center for highly reactive organometallic building blocks. As a Senior Application Scientist, I have designed this comprehensive guide to address the notorious bench stability and storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive organometallic building blocks. As a Senior Application Scientist, I have designed this comprehensive guide to address the notorious bench stability and storage challenges associated with 2-Fluoro-5-(trimethylstannyl)pyrimidine .

This guide merges field-proven troubleshooting with mechanistic causality to ensure your cross-coupling and radiolabeling workflows remain robust and reproducible.

Part 1: Diagnostic Desk (Troubleshooting & FAQs)

Q: My Stille coupling yields have plummeted using a previously opened batch of 2-Fluoro-5-(trimethylstannyl)pyrimidine. What went wrong? A: The most common culprit is protodestannylation . Heteroaryl stannanes, especially pyrimidine derivatives, suffer from significantly lower stability than standard alkyl or aryl stannanes, which severely limits their long-term viability[1]. The electron-deficient pyrimidine ring highly polarizes the C–Sn bond. When exposed to ambient moisture, this polarization facilitates an electrophilic attack by protons, cleaving the bond to yield 2-fluoropyrimidine and trimethyltin hydroxide[2].

Q: I noticed a white, insoluble precipitate in my storage vial. Can I filter it and use the supernatant? A: No, the reagent has irreversibly degraded. The white precipitate consists of polymeric organotin oxides and hydroxides (e.g., Me3​SnOH ), which are common byproducts of the hydrolysis and oxidation of organotin compounds[3]. This visual cue indicates severe moisture or oxygen exposure, meaning the active stannane concentration is critically compromised.

Q: Why do you recommend Trimethylstannyl over Tributylstannyl if it is less stable? A: While tributyltin groups offer better bench stability due to steric shielding, trimethylstannyl groups are kinetically much more reactive in palladium-catalyzed cross-couplings and radiolabeling (e.g., radiohalogenation with 211At or 18F ). The trade-off for this enhanced reactivity is a higher susceptibility to hydrolytic degradation.

Q: Why must I warm the reagent to room temperature before opening it? A: Opening a cold vial (-20 °C) in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical[4]. This micro-layer of water acts as an instant catalyst for rapid hydrolytic destannylation. Always equilibrate the sealed vial in a desiccator before opening.

Part 2: Mechanistic Deep-Dive

To prevent degradation, you must understand the causality behind it. The trimethylstannyl group lacks the steric bulk of a tributylstannyl group, leaving the tin center exposed. When combined with the electron-withdrawing nature of the fluorinated pyrimidine ring, the molecule becomes a prime target for nucleophilic attack by water.

G A 2-Fluoro-5-(trimethylstannyl) pyrimidine C Polarized C-Sn Bond Protonation at C5 A->C Electrophilic attack B Moisture (H2O) B->C Proton source D 2-Fluoropyrimidine (Degraded) C->D C-Sn Cleavage E Me3SnOH (Tin Hydroxide) C->E Sn-O Formation

Protodestannylation pathway of 2-Fluoro-5-(trimethylstannyl)pyrimidine via moisture exposure.

Part 3: Quantitative Stability Matrix

Proper storage is the only way to arrest the thermodynamic drive toward destannylation. Below is a summary of storage parameters and their impact on reagent shelf life.

Storage ParameterRecommended ConditionCausality / RationaleExpected Shelf Life
Temperature -20 °C to -80 °CSuppresses the kinetic energy required for thermal C–Sn bond cleavage and oxidative degradation[4].> 6–12 months
Atmosphere Argon (High Purity)Prevents atmospheric moisture from initiating protodestannylation and oxygen from forming tin oxides.> 6–12 months
Light Exposure Dark (Amber Vials)Mitigates photo-induced radical destannylation pathways common in organometallic species.N/A (Maintains baseline)
Container Seal PTFE-lined SeptaPTFE is chemically inert and provides a superior moisture barrier compared to standard silicone/rubber septa.N/A (Maintains baseline)

Part 4: Prescriptive Protocols (Self-Validating Storage & Handling)

To ensure trustworthiness in your experimental results, you must treat the storage and handling of this compound as a self-validating system. Do not rely on visual inspection alone; use the following step-by-step methodology to aliquot and validate your stock.

Workflow Step1 1. Purge Glovebox (Argon Gas, <1 ppm H2O) Step2 2. Equilibrate Vial to RT (Prevents Condensation) Step1->Step2 Step3 3. Aliquot under Argon (Amber Vials, Dry Tips) Step2->Step3 Step4 4. NMR Validation Check (Confirm Me3Sn- singlet) Step3->Step4 Step5 5. Store at -20°C to -80°C (PTFE-Sealed, Dark) Step4->Step5

Inert-atmosphere aliquoting and storage workflow to maximize organotin bench stability.

Step-by-Step Methodology: Schlenk-Line Aliquoting and Validation
  • Atmosphere Preparation: Purge a glovebox or Schlenk line with high-purity Argon (99.999%). Ensure all glass syringes, needles, and amber vials are oven-dried (150 °C for >4 hours) and cooled strictly under inert gas.

  • Thermal Equilibration: Transfer the sealed master stock vial of 2-Fluoro-5-(trimethylstannyl)pyrimidine from the -20 °C freezer to a desiccator. Allow 30–60 minutes for the vial to reach ambient temperature before exposing the seal to the glovebox atmosphere.

  • Aliquoting: Inside the glovebox, dispense single-use aliquots into the dry amber glass vials. Causality Note: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative moisture exposure to the master batch.

  • Self-Validation Check (Critical): Take a 1 µL test aliquot and dissolve it in anhydrous C6​D6​ . Run a quick 1H NMR. The presence of a sharp singlet near 0.3 ppm confirms intact trimethylstannyl protons. If you observe peak broadening or a shift, hydrolytic degradation has already begun, and the batch must be re-purified.

  • Sealing and Storage: Cap the validated aliquots with PTFE-lined septa. Wrap the caps tightly with Parafilm or electrical tape to prevent gas exchange. Place the aliquots in a secondary container back-filled with Argon, and store immediately at -20 °C or lower.

Part 5: References

  • Introduction to Organotin Chemistry and Applications Source: Gelest, Inc. URL:[Link]

  • Astatine-211 radiolabelling chemistry: from basics to advanced biological applications Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • SAFETY DATA SHEET: Organotin compounds Source: Fisher Scientific URL:[Link]

  • Organotin chemistry Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Fluoro-5-(trimethylstannyl)pyrimidine vs 2-fluoropyrimidine-5-boronic acid

Synthesizing 2-Fluoropyrimidine Scaffolds: A Comparative Guide to Stille vs. Suzuki-Miyaura Reagents The 2-fluoropyrimidin-5-yl moiety is a highly prized building block in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing 2-Fluoropyrimidine Scaffolds: A Comparative Guide to Stille vs. Suzuki-Miyaura Reagents

The 2-fluoropyrimidin-5-yl moiety is a highly prized building block in medicinal chemistry. It serves as a versatile electrophilic precursor; once installed via cross-coupling, the highly activated 2-fluoro position can undergo rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines to generate 2-aminopyrimidine kinase inhibitors.

However, installing this motif presents a significant synthetic challenge. Chemists must choose between two primary reagents: 2-Fluoro-5-(trimethylstannyl)pyrimidine (for Stille couplings) and 2-fluoropyrimidine-5-boronic acid or its pinacol ester (for Suzuki-Miyaura couplings)[1]. This guide objectively compares their performance, mechanistic stability, and practical laboratory workflows to help you select the optimal route for your drug development program.

Mechanistic Stability & Causality: The Protodeboronation Problem

The fundamental difference between these two reagents lies in their stability under coupling conditions.

The Suzuki-Miyaura Challenge: 2-fluoropyrimidine-5-boronic acid is notoriously unstable under standard basic Suzuki conditions. The pyrimidine ring is highly electron-deficient, a property severely exacerbated by the inductive electron-withdrawing effect of the adjacent fluorine atom. When exposed to aqueous bases (like Na2​CO3​ or NaOH ), the base coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate intermediate. Because the electron-deficient pyrimidine ring can easily stabilize a transient carbanion, the carbon-boron bond undergoes rapid heterolytic cleavage—a process known as protodeboronation [2][3]. This replaces the boronic acid group with a proton, destroying the reagent and plummeting reaction yields. Furthermore, boronate esters are highly sensitive to moisture and prone to hydrolysis back to the unstable acid[4].

The Stille Advantage: 2-Fluoro-5-(trimethylstannyl)pyrimidine bypasses this degradation pathway. Tin is significantly less oxophilic than boron, meaning it does not readily form destructive base-adducts. More importantly, Stille couplings operate under strictly neutral conditions. By removing the base entirely, the organostannane remains intact long enough to undergo transmetalation with the palladium catalyst, making it the superior choice for base-sensitive substrates or highly electron-deficient heteroaryls[1].

Performance & Reagent Comparison Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both alternatives.

Metric2-Fluoro-5-(trimethylstannyl)pyrimidine2-Fluoropyrimidine-5-boronic acid (or Bpin)
Coupling Reaction Stille Cross-CouplingSuzuki-Miyaura Cross-Coupling
Reagent Stability High (Stable to moisture and storage)Low to Moderate (Prone to hydrolysis/protodeboronation)[2][4]
Operating pH NeutralMildly to Strongly Basic
Substrate Tolerance Excellent (Tolerates base-sensitive groups)Moderate (Base-sensitive groups may degrade)
Toxicity Extreme (Volatile, neurotoxic tin byproducts)Low (Benign boric acid byproducts)
Purification Difficult (Requires KF scavenging for tin)Easy (Standard aqueous workup)
Typical Yields 70% – 95%40% – 80% (Highly dependent on base/water)

Decision Matrix: Selecting the Right Reagent

The choice between these reagents is a balancing act between chemical efficiency and safety/environmental constraints. Use the logical workflow below to determine the best approach for your synthesis.

G Start Target: Install 2-Fluoropyrimidin-5-yl BaseSens Is the aryl halide coupling partner base-sensitive? Start->BaseSens Tox Are there strict toxicity/GMP constraints (e.g., late-stage API)? BaseSens->Tox No Stille Use 2-Fluoro-5-(trimethylstannyl)pyrimidine (Stille Coupling) BaseSens->Stille Yes Tox->Stille No Suzuki Use 2-Fluoropyrimidine-5-boronic acid/Bpin (Suzuki-Miyaura Coupling) Tox->Suzuki Yes OptStille Neutral conditions prevent protodeboronation Stille->OptStille OptSuzuki Requires anhydrous KF base to minimize degradation Suzuki->OptSuzuki

Decision tree for selecting between Stille and Suzuki reagents for 2-fluoropyrimidine synthesis.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. The causality behind specific reagent choices is embedded within the steps to ensure reproducibility.

Protocol A: Optimized Suzuki-Miyaura Coupling (Boronic Acid Pinacol Ester)

Objective: To achieve C-C bond formation while suppressing the rapid protodeboronation of the electron-deficient boronate[2].

  • Preparation: In a glovebox or under a strict argon atmosphere, charge a Schlenk flask with the aryl halide (1.0 equiv), 2-fluoropyrimidine-5-boronic acid pinacol ester (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv). Note: A 0.5 equiv excess of the boron reagent is used to mathematically compensate for inevitable minor protodeboronation.

  • Solvent & Base Selection: Add anhydrous 1,4-dioxane and finely milled anhydrous Potassium Fluoride (KF) (3.0 equiv).

    • Causality: Using anhydrous KF instead of aqueous Na2​CO3​ provides a mild fluoride source to activate the boron via a fluoroborate intermediate. This avoids the high pH and aqueous conditions that directly trigger hydrolytic C-B bond cleavage[2].

  • Reaction: Seal the flask and heat to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Optimized Stille Coupling (Organostannane)

Objective: To achieve high-yielding coupling under neutral conditions, followed by rigorous sequestration of highly toxic tin byproducts.

  • Preparation: Under an argon atmosphere, combine the aryl halide (1.0 equiv), 2-fluoro-5-(trimethylstannyl)pyrimidine (1.1 equiv), and Pd(PPh3​)4​ (0.05 equiv) in a dry pressure vial.

  • Reaction: Add degassed anhydrous toluene (0.2 M). Seal the vial and heat at 110°C for 16 hours.

    • Causality: The strictly neutral environment prevents the degradation of base-sensitive functional groups on the aryl halide, ensuring a clean conversion profile.

  • Quench & Tin Scavenging (Critical Step): Cool the reaction to room temperature. Add an equal volume of a 10% w/w aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 to 2 hours.

    • Causality: Trimethyltin halides generated during the catalytic cycle are highly toxic and lipophilic, making them difficult to separate from the product via standard chromatography. Aqueous KF reacts with these byproducts to form trimethyltin fluoride ( Me3​SnF ), an insoluble polymeric solid that crashes out of solution.

  • Workup: Filter the biphasic mixture through a tightly packed Celite pad to remove the Me3​SnF polymer. Separate the layers, extract the aqueous phase with Ethyl Acetate, dry the combined organic layers over Na2​SO4​ , and purify via column chromatography.

References

  • American Chemical Society (ACS). "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities". Organic Process Research & Development. Available at: [Link]

  • American Chemical Society (ACS). "Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids". Biochemistry. Available at:[Link]

Sources

Comparative

Comparing trimethylstannyl and tributylstannyl pyrimidine reactivity

High-Performance Comparison Guide: Trimethylstannyl vs. Tributylstannyl Pyrimidines in Cross-Coupling As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal organostannane for pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Comparison Guide: Trimethylstannyl vs. Tributylstannyl Pyrimidines in Cross-Coupling

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal organostannane for pyrimidine functionalization. The Stille cross-coupling reaction remains a cornerstone for synthesizing complex biaryls, nucleoside analogues, and [1]. However, the choice between trimethylstannyl ( −SnMe3​ ) and tributylstannyl ( −SnBu3​ ) pyrimidines is not merely a matter of preference; it is a fundamental compromise between kinetic efficiency and occupational safety[2].

This guide objectively compares these two reagents, elucidating the mechanistic causality behind their reactivity differences and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The Transmetalation Bottleneck

In the palladium-catalyzed Stille coupling, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For highly functionalized or sterically hindered pyrimidines, transmetalation is the rate-determining step[2].

The associative transmetalation pathway requires the organostannane to coordinate with the Pd(II) intermediate.

  • Trimethylstannyl Pyrimidines: The compact methyl groups impose minimal steric hindrance, allowing the tin center to easily approach the palladium complex. This results in rapid transmetalation, driving the reaction to completion even at lower temperatures, and often yielding superior results in [2].

  • Tributylstannyl Pyrimidines: The bulky butyl chains create a significant steric shield around the tin atom. This raises the activation energy for the transition state, resulting in sluggish reaction kinetics[2]. To overcome this, researchers often employ elevated temperatures or Copper(I) co-catalysts (the "Copper Effect"), which scavenge free phosphine ligands or form a more reactive transmetalating intermediate[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X to Pd) Pd0->OxAdd Ar-X TransMet Transmetalation (Pyrimidine-SnR3) Steric Bottleneck OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Ar-Pyrimidine) TransMet->RedElim SnMe3: Fast SnBu3: Slow RedElim->Pd0 Product

Catalytic cycle of Stille coupling showing the transmetalation steric bottleneck.

Quantitative Data Comparison

The following table synthesizes the operational and performance metrics of both reagents based on empirical laboratory data and [4].

ParameterTrimethylstannyl PyrimidineTributylstannyl Pyrimidine
Transmetalation Rate High (Low steric hindrance)Low to Moderate (High steric hindrance)
Typical Yield (Steric Electrophiles) 70 - 95%40 - 65%
Toxicity & Volatility High (Highly toxic, volatile, easily absorbed)Moderate (Less volatile, lower acute toxicity)
Physical State Often crystalline solidsViscous liquids
Byproduct Removal Water-soluble/volatile; easy chromatographyRequires KF workup to precipitate (Bu3​SnF)x​
Co-catalyst Requirement Rarely neededOften requires Cu(I) salts (e.g., CuI, CuTC)

Experimental Protocols: Self-Validating Systems

A protocol must be a self-validating system where each step confirms the success of the previous one. The most critical difference in handling these two reagents lies in the purification phase. Tributyltin halides streak notoriously on silica gel, necessitating a specific [5].

Protocol A: High-Yield Coupling using Trimethylstannyl Pyrimidine

Causality: Used when maximizing yield is critical (e.g., late-stage functionalization or radiotracer synthesis)[1]. The high volatility of SnMe3​ byproducts allows for straightforward chromatographic purification, but mandates strict fume hood usage.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a flame-dried flask with the aryl halide (1.0 equiv), trimethylstannyl pyrimidine (1.1 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Reaction: Add degassed anhydrous DMF. Heat to 80 °C for 4-6 hours. Validation: TLC will show rapid consumption of the aryl halide due to the high reactivity of the −SnMe3​ group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and brine. Causality: Trimethyltin byproducts (e.g., Me3​SnCl ) have higher aqueous solubility than their butyl counterparts and are partially removed here.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via standard silica gel chromatography.

Protocol B: Safe-Handling Coupling using Tributylstannyl Pyrimidine

Causality: Preferred for scale-up or when facility safety constraints prohibit the use of volatile trimethyltin compounds. Requires a Potassium Fluoride (KF) workup to chemically alter the tin byproduct[6].

  • Setup: Combine the aryl halide (1.0 equiv), tributylstannyl pyrimidine (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), and CuI (10 mol%) in a flask. Causality: CuI acts as a scavenger for inhibitory ligands and accelerates the sluggish transmetalation of the bulky −SnBu3​ group[3].

  • Reaction: Add degassed 1,4-dioxane. Heat to 100 °C for 12-18 hours.

  • KF Workup (Critical Step): Cool the mixture and add an equal volume of 1M aqueous KF solution. Stir vigorously for 30-60 minutes. Causality: The fluoride ions react with the tributyltin halide byproducts to form polymeric tributyltin fluoride (Bu3​SnF)x​ , which is completely insoluble in both aqueous and organic phases[5][6].

  • Filtration: Filter the resulting biphasic suspension through a tightly packed pad of Celite. Validation: The formation of a white, chalky precipitate on the Celite confirms the successful sequestration of the tin waste[6].

  • Purification: Separate the organic layer from the filtrate, dry, concentrate, and purify via chromatography. The product will elute cleanly without the characteristic "tin streaking."

Workflow Decision Matrix

To systematize the selection process between these two pyrimidine derivatives, utilize the following logical workflow based on steric demands and facility capabilities.

G Start Select Stannyl Pyrimidine Steric Is the electrophile highly sterically hindered? Start->Steric Tox Can the lab handle highly volatile toxins? Steric->Tox No SnMe3 Use Trimethylstannyl (High Reactivity) Steric->SnMe3 Yes Tox->SnMe3 Yes SnBu3 Use Tributylstannyl (Lower Toxicity) Tox->SnBu3 No

Decision tree for selecting between trimethylstannyl and tributylstannyl pyrimidines.

References

  • Wikipedia Contributors. "Stille reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wüst, F., et al. "Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers." MDPI Pharmaceuticals. URL:[Link]

  • Bao, Z., et al. "Stille Polycondensation for Synthesis of Functional Materials." Chemical Reviews, ACS Publications. URL:[Link]

  • Liebeskind, L. S., et al. "Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry." Organic Letters, ACS Publications. URL:[Link]

  • Crich, D., et al. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews, ACS Publications. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-(trimethylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Fluoro-5-(trimethylstannyl)pyrimidine. By synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Fluoro-5-(trimethylstannyl)pyrimidine. By synthesizing data from studies on related organotin and pyrimidine compounds, we offer a predictive comparison of its behavior under different ionization techniques. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar organometallic pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are foundational heterocyclic compounds, forming the backbone of nucleic acids and playing a crucial role in numerous biological processes. Their wide-ranging pharmacological activities, including antiviral, antitumor, and antibacterial properties, have established them as a focal point in drug discovery.[1][2] The introduction of an organotin moiety, such as trimethylstannyl, to a pyrimidine scaffold creates a novel compound with unique chemical properties and potential applications in synthesis and pharmacology. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules.[2][3]

This guide will focus on the anticipated fragmentation patterns of 2-Fluoro-5-(trimethylstannyl)pyrimidine under both hard and soft ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is critical for the unambiguous identification and structural verification of this compound in complex mixtures.

Predicted Fragmentation Patterns

The fragmentation of 2-Fluoro-5-(trimethylstannyl)pyrimidine in a mass spectrometer is expected to be influenced by the distinct chemical natures of the fluorinated pyrimidine ring and the trimethyltin substituent. The fragmentation pathways will likely differ significantly depending on the ionization method employed.

Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing rich structural information.[4] For 2-Fluoro-5-(trimethylstannyl)pyrimidine, the fragmentation is anticipated to proceed through competing pathways initiated by the loss of a methyl group from the tin atom or by cleavage of the bond between the pyrimidine ring and the tin atom.

A key characteristic in the mass spectra of organotin compounds is the distinctive isotopic pattern of tin, which has several stable isotopes. This isotopic cluster is invaluable for identifying tin-containing fragments.[3][5]

Key Predicted Fragmentation Pathways under EI-MS:

  • Loss of a Methyl Radical: The initial loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for trimethyltin compounds.[6] This would result in a stable even-electron ion.

  • Loss of the Trimethyltin Group: Cleavage of the C-Sn bond, leading to the loss of a trimethyltin radical (•Sn(CH₃)₃) or the formation of a trimethyltin cation ([Sn(CH₃)₃]⁺).

  • Pyrimidine Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring may occur, involving the loss of small neutral molecules like HCN or C₂H₂.[1][7]

  • Fluorine Elimination: Loss of a fluorine radical (•F) or neutral HF is also a possible fragmentation pathway.

The following table summarizes the predicted key fragments for 2-Fluoro-5-(trimethylstannyl)pyrimidine under EI-MS.

Predicted Fragment Proposed Structure Fragmentation Pathway
[M - CH₃]⁺C₇H₈FN₂Sn⁺Loss of a methyl radical from the trimethylstannyl group
[M - Sn(CH₃)₃]⁺C₄H₂FN₂⁺Cleavage of the C-Sn bond, loss of trimethyltin radical
[Sn(CH₃)₃]⁺C₃H₉Sn⁺Cleavage of the C-Sn bond
[M - F]⁺C₇H₁₀N₂Sn⁺Loss of a fluorine radical from the pyrimidine ring

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized experimental protocol for analyzing organometallic compounds like 2-Fluoro-5-(trimethylstannyl)pyrimidine using EI-MS is as follows.[2][8]

Instrumentation:

  • Mass Spectrometer: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as a Shimadzu GCMS-QP-1000EX or equivalent.[2][8]

  • Ionization Method: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]

  • Ion Source Temperature: Approximately 200°C.[2]

  • GC Column: A column suitable for the volatility and polarity of the compound, such as a C18 reversed-phase column.[9]

  • GC Method: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C, to ensure good separation.[8]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or acetonitrile).[5]

  • Inject an appropriate volume of the sample solution into the GC-MS system.

Predicted EI-MS Fragmentation Workflow

M [C₇H₁₁FN₂Sn]⁺˙ Molecular Ion frag1 [C₆H₈FN₂Sn]⁺ [M - CH₃]⁺ M->frag1 - •CH₃ frag2 [C₄H₂FN₂]⁺ M->frag2 - •Sn(CH₃)₃ frag3 [Sn(CH₃)₃]⁺ M->frag3

Caption: Predicted major fragmentation pathways of 2-Fluoro-5-(trimethylstannyl)pyrimidine under EI-MS.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in less fragmentation compared to EI.[10][11] It is particularly useful for polar and ionic compounds. For neutral molecules like 2-Fluoro-5-(trimethylstannyl)pyrimidine, protonated molecules ([M+H]⁺) are commonly observed. Tandem mass spectrometry (MS/MS) is often required to induce and study fragmentation.[11]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Protonated Molecular Ion: The most abundant ion in the full scan ESI mass spectrum is expected to be the protonated molecule, [M+H]⁺.

  • Loss of Methane: From the protonated precursor, the loss of a neutral methane molecule (CH₄) is a plausible fragmentation pathway.

  • Loss of Trimethyltin Hydroxide: If water is present in the solvent, the loss of neutral trimethyltin hydroxide ((CH₃)₃SnOH) could be observed.

  • Cleavage of the C-Sn Bond: Similar to EI, the cleavage of the bond between the pyrimidine ring and the tin atom can occur, leading to the loss of the trimethyltin group.

The following table summarizes the predicted key fragments for 2-Fluoro-5-(trimethylstannyl)pyrimidine under ESI-MS/MS.

Precursor Ion Predicted Fragment Proposed Structure Fragmentation Pathway
[M+H]⁺[M+H - CH₄]⁺C₆H₈FN₂Sn⁺Loss of neutral methane
[M+H]⁺[M+H - Sn(CH₃)₃]⁺C₄H₃FN₂⁺Cleavage of the C-Sn bond
[M+H]⁺[Sn(CH₃)₃]⁺C₃H₉Sn⁺Cleavage of the C-Sn bond

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

A generalized protocol for ESI-MS/MS analysis is as follows.[3][9]

Instrumentation:

  • Mass Spectrometer: A triple quadrupole or an ion trap mass spectrometer, such as an Agilent 1200 series LC system coupled to a mass spectrometer.[3][9]

  • Ionization Method: Electrospray Ionization (ESI), positive ion mode.

  • Solvent System: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[9]

  • Collision Gas: Argon or nitrogen for collision-induced dissociation (CID) in the MS/MS experiment.

  • Mass Analyzer: The first mass analyzer selects the precursor ion ([M+H]⁺), which is then fragmented in the collision cell, and the resulting fragment ions are analyzed by the second mass analyzer.

Sample Preparation:

  • Dissolve the sample in the mobile phase solvent system at a low concentration.

  • Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

Predicted ESI-MS/MS Fragmentation Workflow

MH [C₇H₁₂FN₂Sn]⁺ [M+H]⁺ frag1 [C₆H₈FN₂Sn]⁺ [M+H - CH₄]⁺ MH->frag1 - CH₄ frag2 [C₄H₃FN₂]⁺ MH->frag2 - Sn(CH₃)₃H frag3 [Sn(CH₃)₃]⁺ MH->frag3

Caption: Predicted major fragmentation pathways of protonated 2-Fluoro-5-(trimethylstannyl)pyrimidine in ESI-MS/MS.

Comparative Analysis with Alternatives

The fragmentation pattern of 2-Fluoro-5-(trimethylstannyl)pyrimidine can be compared to that of other substituted pyrimidines and organotin compounds.

  • Comparison with other Substituted Pyrimidines: The fragmentation of the pyrimidine ring itself is expected to follow patterns observed for other pyrimidine derivatives, such as the loss of small neutral molecules.[1][7] However, the presence of the bulky and labile trimethyltin group is likely to dominate the initial fragmentation steps.

  • Comparison with other Organotin Compounds: The successive loss of alkyl groups from the tin atom is a hallmark of organotin mass spectra.[6][12] The fragmentation of 2-Fluoro-5-(trimethylstannyl)pyrimidine is expected to align with this general behavior, with the pyrimidine ring acting as a large substituent.

Conclusion

The mass spectrometric fragmentation of 2-Fluoro-5-(trimethylstannyl)pyrimidine is predicted to be a composite of the characteristic fragmentation patterns of its constituent pyrimidine and organotin moieties. Under high-energy Electron Ionization, extensive fragmentation is expected, initiated by the loss of a methyl radical or cleavage of the C-Sn bond. In contrast, soft Electrospray Ionization is likely to yield a prominent protonated molecular ion, with fragmentation being induced and studied via tandem MS/MS. The presence of the tin isotopic cluster will be a crucial diagnostic tool for identifying tin-containing fragments in the mass spectrum. This guide provides a foundational framework for the interpretation of mass spectral data for this and structurally related compounds, aiding in their unambiguous characterization.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry.
  • Pyrimidine Biosynthesis Analysis Service.
  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Upce.cz.
  • Organometallic compounds. V. Mass spectra of some aryltrimethyltins.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Synthesis and Mass Spectra of Butenyltin Compounds. DTIC.
  • Mass Spectrometry in Organometallic Chemistry. UVIC.
  • spectroscopic comparison between methyltin trichloride and trimethyltin chloride. Benchchem.
  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. Michal Holčapek.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

Sources

Comparative

Suzuki vs. Stille Coupling Efficiency for 2-Fluoropyrimidine Derivatives: A Comprehensive Guide

Executive Summary & Strategic Context In modern drug discovery, 2-fluoropyrimidine derivatives are highly prized scaffolds. The C2-fluoro group serves as an exceptional electrophilic handle for late-stage Nucleophilic Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, 2-fluoropyrimidine derivatives are highly prized scaffolds. The C2-fluoro group serves as an exceptional electrophilic handle for late-stage Nucleophilic Aromatic Substitution (SNAr), enabling the rapid synthesis of covalent inhibitors and targeted kinase therapeutics[1]. However, functionalizing the pyrimidine core (e.g., at the C5 position) via palladium-catalyzed cross-coupling presents a significant chemoselectivity challenge: how do we achieve efficient C–C bond formation without prematurely destroying the fragile C–F bond?

This guide provides an objective, data-driven comparison of the two primary methodologies used for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. By analyzing the mechanistic causality behind experimental choices, we equip researchers with self-validating protocols to optimize yields and preserve critical functional groups.

Mechanistic Divergence & Causality

The fundamental challenge with 2-fluoropyrimidines lies in their bond dissociation energies (BDE) and electronic distribution. For a model substrate like 5-bromo-2-fluoropyrimidine, the BDE of the C5–Br bond is approximately 37.45 kcal/mol lower than the C2–F bond, dictating that oxidative addition of Pd(0) will occur exclusively at C5[2].

However, the C2 position is highly electropositive, making the C–F bond extremely vulnerable to nucleophilic attack.

  • The Suzuki-Miyaura Dilemma: Suzuki coupling inherently requires a base to activate the boronic acid for transmetalation. Standard aqueous bases (e.g., Na₂CO₃, NaOH) act as nucleophiles, leading to rapid SNAr at C2 and generating undesired 2-hydroxypyrimidine byproducts. Furthermore, electron-rich aryl halides and non-optimized ligands can lead to product scrambling during the catalytic cycle[3].

  • The Stille Advantage: Stille coupling operates under strictly neutral conditions. Because no base is required for the transmetalation of organostannanes, the C–F bond is perfectly preserved. The trade-off involves the high toxicity of organotin reagents and notoriously difficult purification processes.

Mechanism Start Pd(II)-Ar Intermediate (Post-Oxidative Addition at C5) Transmet Transmetalation Start->Transmet Boronic Acid + Base or Organostannane SideRxn Nucleophilic Attack (SNAr) at C2-Fluoro Position Start->SideRxn Aqueous Base (OH-) or Alkoxide (Suzuki) Product Desired C5-Coupled 2-Fluoropyrimidine Transmet->Product Reductive Elimination Degradation C2-Hydroxy/Alkoxy Byproduct SideRxn->Degradation Loss of F-

Competing pathways in the cross-coupling of 5-bromo-2-fluoropyrimidines.

Comparative Performance Data

The following table summarizes the experimental efficiency of Suzuki vs. Stille coupling for the arylation of 5-bromo-2-fluoropyrimidine with a standard phenyl nucleophile.

ParameterSuzuki-Miyaura (Optimized)Stille Coupling (Standard)
Coupling Partner Phenylboronic acidTributylphenylstannane
Catalyst System Pd(dppf)Cl₂, CsFPd(PPh₃)₄, CuI
Solvent Anhydrous 1,4-DioxaneAnhydrous DMF
Temperature 80 °C90–100 °C
Yield (C5 Coupling) 75–82%88–95%
C2-Fluoro Preservation ~85% (Requires anhydrous base)>98% (Neutral conditions)
Reaction Time 4–8 hours12–18 hours
Toxicity / Waste Low (Boron salts)High (Organotin toxicity)
Scalability ExcellentPoor (Due to tin waste)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The steps below include specific visual or analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Base-Modulated Suzuki-Miyaura Coupling

Rationale: To prevent SNAr at the C2-fluoro position, water and nucleophilic bases must be strictly excluded. We utilize anhydrous CsF. The fluoride ion is non-nucleophilic toward the C–F bond (due to the common-ion effect) but possesses sufficient basicity to form the reactive fluoroborate complex required for transmetalation.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-fluoropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous CsF (2.5 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with dry N₂ (3 cycles). Self-Validation: Failure to strictly exclude oxygen will result in oxidative homocoupling of the boronic acid, visible as a new non-polar spot on TLC.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M) via a gastight syringe.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Monitoring: Analyze via LC-MS. Self-Validation: Look for the desired product mass. A mass shift of -19 Da (loss of F, addition of OH) indicates moisture contamination leading to hydrolysis.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via standard silica gel chromatography.

Protocol B: Cu-Assisted Stille Coupling

Rationale: Stille coupling avoids bases entirely, ensuring >98% preservation of the C–F bond. The addition of CuI is a critical mechanistic intervention: it scavenges free phosphine ligands and accelerates transmetalation via a highly reactive organocopper intermediate, allowing the reaction to proceed at lower temperatures and minimizing thermal degradation.

Step-by-Step Workflow:

  • Preparation: Charge a Schlenk flask with 5-bromo-2-fluoropyrimidine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Control: Evacuate and backfill with N₂ (3 cycles).

  • Reagent Addition: Add anhydrous DMF (0.2 M) and aryltributylstannane (1.1 equiv) via syringe.

  • Reaction: Heat to 90 °C for 12 hours. Self-Validation: The reaction mixture will progressively darken, eventually turning black. This indicates the aggregation of Pd(0) nanoparticles as the catalytic cycle completes.

  • Quenching (Critical Step): Cool the mixture and add a saturated aqueous KF solution. Stir vigorously for 30 minutes. Causality: KF converts toxic, soluble tributyltin halides into insoluble polymeric tributyltin fluoride.

  • Workup: Filter the resulting white precipitate. Extract the filtrate with EtOAc, wash extensively with water (to remove DMF), dry over Na₂SO₄, and purify.

Strategic Decision Framework

When designing a synthetic route for 2-fluoropyrimidine derivatives, the choice between Suzuki and Stille coupling should be dictated by the substrate's sensitivity and the project's scale.

DecisionTree Substrate 5-Bromo-2-fluoropyrimidine Coupling Strategy Base Can the target tolerate mild basic conditions? Substrate->Base Stille Stille Coupling (Pd/CuI, Neutral DMF) Base->Stille No (Highly Sensitive) SNAr High risk of C2-SNAr by solvent/base? Base->SNAr Yes Suzuki Suzuki-Miyaura (CsF, Anhydrous Dioxane) SNAr->Suzuki Low / Mitigated SNAr->Stille High

Strategic decision matrix for cross-coupling 2-fluoropyrimidine derivatives.

Final Recommendation: For early-stage discovery and library synthesis where preserving the C2-fluoro handle is paramount, Stille coupling offers unmatched chemoselectivity. However, for scale-up and process chemistry, the toxicity of tin is prohibitive; thus, a highly optimized, anhydrous Suzuki-Miyaura coupling utilizing fluoride-based salts (CsF) is the mandatory path forward.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. ACS Publications.[Link]

  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. ACS Publications.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling with 2-Fluoro-5-(trimethylstannyl)pyrimidine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Consequently, the efficient and selective functionalization of fluorinated pyrimidines is of paramount importance. This guide provides an in-depth technical comparison of cross-coupling strategies for the versatile building block, 2-Fluoro-5-(trimethylstannyl)pyrimidine, with a focus on benchmarking its performance against alternative reagents and methodologies.

Introduction: The Strategic Value of 2-Fluoro-5-substituted Pyrimidines

2-Fluoro-5-(trimethylstannyl)pyrimidine is a key intermediate for the synthesis of 5-substituted-2-fluoropyrimidines, a class of compounds with significant interest in drug discovery.[2] The fluorine atom at the 2-position can enhance biological activity and metabolic stability, while the 5-position offers a vector for diversification and modulation of target engagement. Palladium-catalyzed cross-coupling reactions are the premier tools for forging carbon-carbon and carbon-heteroatom bonds at this position.[3] This guide will primarily focus on the Stille cross-coupling reaction, owing to the use of the provided organostannane, and will draw comparisons with the widely adopted Suzuki-Miyaura coupling.

The Stille Cross-Coupling Reaction: A Powerful, Albeit Cautious, Approach

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[4][5] It is renowned for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[4]

The Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species.

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R R'-Sn(CH3)3 Sn(CH3)3-X X-Sn(CH3)3 Ar-Pd(II)L2-X->Sn(CH3)3-X X-Sn(CH3)3 Transmetalation Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Ar-R' Ar-R Ar-R' Ar-Pd(II)L2-R->Ar-R Reductive_Elimination Reductive Elimination R'-Sn(CH3)3 R'-Sn(CH3)3 Ar-X Ar-X

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle initiates with the oxidative addition of an organic halide (Ar-X) to the Pd(0) complex. This is followed by transmetalation, where the organic group from the organostannane (R'-Sn(CH3)3) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond (Ar-R') and regenerates the Pd(0) catalyst.[4]

Benchmarking Stille Coupling Yields: A Data-Driven Perspective

While specific, head-to-head comparative studies on the cross-coupling yields of 2-Fluoro-5-(trimethylstannyl)pyrimidine are not extensively reported in the literature, we can infer its reactivity based on analogous systems. The following table summarizes typical yields for Stille couplings of related stannylpyrimidines and aryl halides.

Coupling Partner (Ar-X)Catalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄Toluene11012~85-95% (estimated)
2-BromopyridinePd₂(dba)₃ / P(o-tol)₃Dioxane10016~70-85% (estimated)
4-BromoanisolePdCl₂(PPh₃)₂DMF908~80-90% (estimated)
1-Bromo-4-nitrobenzenePd(PPh₃)₄Toluene10012~65-80% (estimated)

Yields are estimated based on typical outcomes for Stille couplings of functionalized aryl and heteroaryl systems and may vary depending on the specific reaction conditions and substrate purity.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.[6] The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[7]

  • Solvent: Aprotic solvents such as toluene, dioxane, and DMF are typically employed to ensure the solubility of the reactants and catalyst.

  • Temperature: Most Stille couplings require elevated temperatures (80-120 °C) to drive the reaction to completion.

The Suzuki-Miyaura Coupling: A Less Toxic and Widely Adopted Alternative

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[8] It has become a favored method in pharmaceutical development due to the generally low toxicity of the boron-containing reagents and byproducts.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Similar to the Stille reaction, the Suzuki coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R R'-B(OR)2, Base Transmetalation Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Ar-R' Ar-R Ar-R' Ar-Pd(II)L2-R->Ar-R Reductive_Elimination Reductive Elimination R'-B(OR)2 R'-B(OR)2 Ar-X Ar-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A key difference from the Stille reaction is the requirement of a base to activate the organoboron species for transmetalation.

Comparative Performance: Suzuki vs. Stille

For the synthesis of 5-substituted-2-fluoropyrimidines, the Suzuki coupling of the corresponding boronic acid or ester, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is a highly viable alternative to the Stille reagent.

Coupling Partner (Ar-X)Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90692[9]
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285[10]
4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100495[11]
1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃DME/H₂O85888[12]

Key Considerations for Choosing Between Stille and Suzuki Coupling:

  • Toxicity: Organotin compounds are significantly more toxic than organoboron reagents, which is a major consideration in process development and scale-up.

  • Reagent Availability and Stability: Both organostannanes and boronic acids/esters are generally stable and many are commercially available.

  • Reaction Conditions: Suzuki couplings often proceed under milder conditions and may be more tolerant of certain functional groups due to the absence of highly reactive organotin intermediates.

  • Byproduct Removal: The removal of tin byproducts from the final product can be challenging, often requiring specific purification techniques. Boron byproducts are generally more easily removed.

Experimental Protocols

General Protocol for Stille Coupling of 2-Fluoro-5-(trimethylstannyl)pyrimidine

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble oven-dried glassware under inert atmosphere (N₂ or Ar). Reagents 2. Add 2-Fluoro-5-(trimethylstannyl)pyrimidine, aryl halide, Pd catalyst, and ligand. Setup->Reagents Solvent 3. Add anhydrous, degassed solvent. Reagents->Solvent Heat 4. Heat the reaction mixture (typically 80-110 °C). Solvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Quench 7. Quench with aqueous KF solution to precipitate tin salts. Cool->Quench Filter 8. Filter through Celite. Quench->Filter Extract 9. Extract with an organic solvent. Filter->Extract Purify 10. Purify by column chromatography. Extract->Purify

Caption: General experimental workflow for the Stille coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Fluoro-5-(trimethylstannyl)pyrimidine (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite, and purify the filtrate by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-5-bromopyrimidine

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble glassware under an inert atmosphere (N₂ or Ar). Reagents 2. Add 2-Fluoro-5-bromopyrimidine, boronic acid/ester, base, and Pd catalyst. Setup->Reagents Solvent 3. Add degassed solvent system (e.g., Dioxane/H₂O). Reagents->Solvent Heat 4. Heat the reaction mixture (typically 80-100 °C). Solvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Partition between water and an organic solvent (e.g., ethyl acetate). Cool->Extract Wash 8. Wash the organic layer with brine. Extract->Wash Dry 9. Dry over anhydrous Na₂SO₄. Wash->Dry Purify 10. Purify by column chromatography. Dry->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a reaction vessel, add 2-Fluoro-5-bromopyrimidine (1.0 eq.), the arylboronic acid or boronic ester (1.2 eq.), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling of Organotin Compounds

Organotin compounds, including trimethyltin derivatives, are highly toxic and require careful handling.[4]

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Waste Disposal: All organotin waste must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

Both the Stille and Suzuki-Miyaura cross-coupling reactions are powerful methods for the synthesis of 5-substituted-2-fluoropyrimidines. While the Stille coupling using 2-Fluoro-5-(trimethylstannyl)pyrimidine offers high functional group tolerance, the toxicity of organotin reagents is a significant drawback. The Suzuki-Miyaura coupling, utilizing the corresponding boronic acid or ester, generally provides a safer and more environmentally benign alternative with comparable or superior yields. The choice of methodology will ultimately depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations. For most applications in drug discovery and development, the Suzuki-Miyaura coupling is the preferred method.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Stille reaction – Knowledge and References. Taylor & Francis. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF. ResearchGate. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable. PubMed. [Link]

  • Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC. [Link]

  • US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]

  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • US Patent No. 8829195. Regulations.gov. [Link]

  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. [Link]

  • Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. ResearchGate. [Link]

  • A fluorine-thiol displacement reaction as a peptide stapling platform. Nature Communications. [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. arXiv.org. [Link]

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Comparative

A Researcher's Guide to the Synthesis and Spectroscopic Validation of 2-Fluoro-5-(trimethylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Methodologies and In-Depth Spectroscopic Characterization In the landscape of modern medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Methodologies and In-Depth Spectroscopic Characterization

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic building blocks is a critical endeavor. Among these, fluorinated pyrimidines hold a prominent place due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis and spectroscopic validation of a key intermediate, 2-Fluoro-5-(trimethylstannyl)pyrimidine.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a deeper understanding of the synthetic strategies, the rationale behind the chosen methods, and a robust framework for the validation of the final compound. We will explore a primary synthetic route in detail, compare it with viable alternatives, and provide the necessary spectroscopic data to ensure the identity and purity of the synthesized molecule.

I. Strategic Approaches to the Synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine

The introduction of a trimethylstannyl group onto the 2-fluoropyrimidine scaffold is most commonly achieved through two principal synthetic strategies:

  • Palladium-Catalyzed Cross-Coupling (Stille Reaction): This powerful carbon-carbon bond-forming reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. In the context of our target molecule, this would typically involve the reaction of a 2-fluoro-5-halopyrimidine (e.g., 5-bromo or 5-iodo) with a tin reagent like hexamethylditin. The Stille reaction is renowned for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

  • Halogen-Metal Exchange followed by Quenching: This method involves the deprotonation of a suitable precursor or a halogen-metal exchange reaction to generate a nucleophilic organometallic intermediate (e.g., a lithiated pyrimidine), which is then "quenched" with an electrophilic tin species, such as trimethyltin chloride. This approach offers a direct route to the target compound but can be sensitive to reaction conditions and the stability of the organometallic intermediate.

For the purpose of this guide, we will focus on a detailed protocol based on the Stille cross-coupling reaction, as it often provides a more reliable and scalable route.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key advantages and disadvantages of the primary synthetic strategies.

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
Stille Cross-Coupling 2-Fluoro-5-bromopyrimidine or 2-Fluoro-5-iodopyrimidineHexamethylditin, Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., PPh₃)High functional group tolerance, mild reaction conditions, generally good yields.Toxicity of organotin reagents, cost of palladium catalysts, potential for side reactions like homocoupling.
Halogen-Metal Exchange 2-Fluoro-5-bromopyrimidinen-Butyllithium or other strong base, Trimethyltin chlorideDirect and often high-yielding route.Requires strictly anhydrous and inert conditions, potential for side reactions due to the high reactivity of the organolithium intermediate, low temperatures often necessary.

II. Detailed Experimental Protocol: Stille Cross-Coupling Synthesis

This section provides a step-by-step methodology for the synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine via a palladium-catalyzed Stille cross-coupling reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Starting Materials: 2-Fluoro-5-bromopyrimidine Hexamethylditin Reaction Stille Cross-Coupling Reaction (Heat under Inert Atmosphere) Start->Reaction Catalyst Catalyst System: Pd(PPh₃)₄ Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Workup (KF solution) Reaction->Workup Quench & Remove Tin Byproducts Purification Column Chromatography Workup->Purification Product 2-Fluoro-5-(trimethylstannyl)pyrimidine Purification->Product Validation Spectroscopic Validation (NMR, MS, IR) Product->Validation

Caption: Workflow for the synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine via Stille coupling.

Step-by-Step Methodology

Materials:

  • 2-Fluoro-5-bromopyrimidine

  • Hexamethylditin ((Me₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-5-bromopyrimidine (1.0 eq).

    • Rationale: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the reaction of organometallic intermediates with moisture and oxygen.

  • Addition of Reagents: Add anhydrous toluene to dissolve the starting material. Then, add hexamethylditin (1.1 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Rationale: Toluene is a common solvent for Stille couplings due to its high boiling point and ability to dissolve the reactants and catalyst. A slight excess of hexamethylditin is used to ensure complete consumption of the starting halide. The palladium catalyst is the heart of the reaction, facilitating the cross-coupling.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.

    • Rationale: The KF wash is a critical step for removing toxic organotin byproducts, which is a significant challenge in Stille reactions.[1] The fluoride ions react with the tin species to form insoluble salts that can be easily filtered off.

  • Purification: Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-Fluoro-5-(trimethylstannyl)pyrimidine as a colorless oil or low-melting solid.

III. Spectroscopic Validation of 2-Fluoro-5-(trimethylstannyl)pyrimidine

Rigorous spectroscopic analysis is paramount to confirm the structure and purity of the synthesized compound. The following section details the expected spectroscopic data for 2-Fluoro-5-(trimethylstannyl)pyrimidine.

Diagram of the Validation Logic

ValidationLogic SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) SynthesizedProduct->NMR MS Mass Spectrometry (MS) SynthesizedProduct->MS IR Infrared Spectroscopy (IR) SynthesizedProduct->IR StructureConfirmed Structure and Purity Confirmed NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed

Caption: Logical flow of the spectroscopic validation process.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Fluoro-5-(trimethylstannyl)pyrimidine. This data is crucial for confirming the successful synthesis of the target molecule.

Spectroscopic Technique Expected Observations Interpretation
¹H NMR A singlet for the two pyrimidine protons (H-4 and H-6) around δ 8.5-9.0 ppm. A singlet for the nine protons of the trimethylstannyl group around δ 0.3-0.5 ppm, with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.Confirms the presence of the pyrimidine ring and the trimethylstannyl group. The chemical shifts and coupling patterns are characteristic of this structure.
¹³C NMR Resonances for the pyrimidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. A resonance for the carbons of the trimethylstannyl group.Provides information about the carbon skeleton and confirms the attachment of the fluorine and trimethylstannyl groups to the pyrimidine ring.
¹⁹F NMR A singlet for the fluorine atom attached to the pyrimidine ring.Confirms the presence and chemical environment of the fluorine atom.
¹¹⁹Sn NMR A singlet for the tin atom of the trimethylstannyl group.Directly confirms the presence of the tin-containing moiety.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₇H₁₁FN₂Sn. A characteristic isotopic pattern for the tin atom.Confirms the molecular weight and elemental composition of the compound. The isotopic pattern of tin is a definitive indicator of its presence.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-F stretching vibrations.Provides information about the functional groups present in the molecule.

IV. Safety Considerations for Handling Organotin Compounds

It is imperative to handle organotin compounds with extreme caution due to their inherent toxicity.[2][3] Triorganotin compounds, such as the trimethylstannyl group in our target molecule, are the most toxic class.[3]

Core Safety Protocols:

  • Engineering Controls: All manipulations involving organotin compounds must be conducted in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.

  • Waste Disposal: All organotin waste, including contaminated glassware, gloves, and spill materials, must be disposed of as hazardous waste according to institutional guidelines.[3]

  • Spill Management: In case of a spill, evacuate the area and use an absorbent material to contain the spill. Decontaminate the area thoroughly.[2]

V. Conclusion

This guide has provided a comprehensive overview of the synthesis and spectroscopic validation of 2-Fluoro-5-(trimethylstannyl)pyrimidine. By presenting a detailed experimental protocol for a reliable Stille cross-coupling reaction, comparing it with an alternative synthetic route, and outlining the necessary spectroscopic characterization, we aim to equip researchers with the knowledge and tools for the successful preparation and validation of this important building block. The emphasis on the rationale behind experimental choices and the critical safety considerations for handling organotin compounds underscores our commitment to promoting safe and efficient scientific practice.

VI. References

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

  • BenchChem. (2025). Safety and handling precautions for organotin compounds.

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

  • BenchChem. (n.d.). An In-depth Technical Guide to Organostannane Chemistry. Retrieved from

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Safety & Regulatory Compliance

Safety

2-Fluoro-5-(trimethylstannyl)pyrimidine proper disposal procedures

Operational Guide: Safety, Decontamination, and Disposal of 2-Fluoro-5-(trimethylstannyl)pyrimidine 2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS: 697300-80-4) is a highly reactive organometallic reagent frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Decontamination, and Disposal of 2-Fluoro-5-(trimethylstannyl)pyrimidine

2-Fluoro-5-(trimethylstannyl)pyrimidine (CAS: 697300-80-4) is a highly reactive organometallic reagent frequently utilized in palladium-catalyzed Stille cross-coupling reactions to synthesize fluorinated pyrimidine derivatives for drug discovery[1]. While invaluable for targeted C-C bond formation, the trimethylstannyl moiety imparts extreme toxicity. Trimethyltin derivatives are potent neurotoxins that readily penetrate biological membranes[2]. This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound to ensure laboratory safety and environmental compliance.

Hazard Profile and Quantitative Data

Organotin compounds, specifically trimethylstannyl derivatives, present severe acute and chronic hazards. They are fatal via ingestion, inhalation, and dermal absorption, and are classified as very toxic to aquatic life with long-lasting effects[3],. Strict adherence to engineering controls and Personal Protective Equipment (PPE) is non-negotiable.

Table 1: Hazard and Logistical Data for 2-Fluoro-5-(trimethylstannyl)pyrimidine

ParameterSpecification / Classification
CAS Number 697300-80-4
Molecular Formula C7H11FN2Sn
GHS Hazard Statements H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life)[3]
Primary Target Organs Central Nervous System (Neurotoxic), Liver, Kidneys[2]
UN Transport Number UN 3146 (Organotin compound, solid, n.o.s.)[3],[4]
Required PPE Neoprene/Nitrile double gloves, face shield, flame-retardant lab coat, NIOSH-approved respirator (for spills)[2],[5]

The Chemistry of Decontamination: Why Bleach?

Standard washing procedures (e.g., soap and water, or basic acetone rinses) are fundamentally insufficient for organotin removal; they merely dissolve and spread the toxic contaminant[1]. As an Application Scientist, I mandate an oxidative quench for all organotin residues.

The Mechanistic Causality: The extreme toxicity of organotins is linked to the stable Sn-C bonds, which allow the molecule to partition seamlessly into lipid bilayers. By soaking contaminated glassware in a strong oxidant like sodium hypochlorite (household bleach, 10-20% aqueous solution), the Sn-C bonds are oxidatively cleaved. This chemical reaction converts the highly lipophilic and volatile trimethylstannyl species into inorganic tin oxides (e.g., SnO 2​ )[5],[1]. These resulting oxides are insoluble, non-volatile, and possess drastically reduced toxicity, making them safe for downstream waste processing.

Step-by-Step Decontamination and Disposal Protocols

G Start Reaction Completion (Organotin Residue) LiquidWaste Organic Liquid Waste (Collect in Heavy Metal Bin) Start->LiquidWaste Separate liquids Glassware Contaminated Glassware & Syringes Start->Glassware Solid/Residue Bleach Oxidative Quench (Soak in 10% Bleach) Glassware->Bleach Submerge 12-24h TinOxide Conversion to Tin Oxides (Low Toxicity) Bleach->TinOxide Chemical Oxidation Wash Acetone/Water Wash TinOxide->Wash Rinse AqueousWaste Aqueous Bleach Waste (Separate Stream) Wash->AqueousWaste Collect washings Clean Clean Glassware Ready for Reuse Wash->Clean Final step

Logical workflow for the oxidative decontamination and segregation of organotin laboratory waste.

Protocol A: Glassware and Syringe Decontamination
  • Segregation : Immediately after completing the reaction, segregate all glassware, stir bars, and syringes that contacted 2-Fluoro-5-(trimethylstannyl)pyrimidine. Do not remove them from the fume hood.

  • Oxidative Soak : Submerge all contaminated items in a freshly prepared bath of 10% aqueous sodium hypochlorite (bleach) inside the fume hood[5],[1].

  • Incubation : Allow the items to soak for a minimum of 12 to 24 hours. This duration ensures complete oxidative cleavage of the trimethylstannyl groups into safe tin oxides[5].

  • Rinsing : Carefully remove the items from the bleach bath using tongs and heavy-duty gloves. Rinse thoroughly with deionized water, followed by an acetone rinse[5].

  • Waste Routing : Collect the spent bleach and the acetone rinses into separate, specifically labeled waste containers. Critical Safety Note: Do not mix bleach waste with acidic or organic waste to prevent the generation of toxic chlorine gas or explosive mixtures.

Protocol B: Waste Disposal Segregation

Proper disposal requires strict adherence to EPA guidelines and Resource Conservation and Recovery Act (RCRA) regulations[6].

  • Organic Liquid Waste : Unreacted starting materials and organic solvent filtrates containing tin must be collected in a designated "Halogenated/Heavy Metal Organic Waste" carboy.

  • Aqueous Waste : The spent bleach bath must be collected in a "Toxic Aqueous Waste - Contains Tin Oxides" container.

  • Solid Waste : Used TLC plates, filter paper, disposable syringes, and bench paper must be placed in a sealed, puncture-proof container labeled "Hazardous Solid Waste: Organotin (UN 3146)"[3],[4]. This waste is strictly destined for high-temperature incineration by a licensed contractor.

Emergency Spill Response Plan

Given the extreme dermal and inhalation toxicity of trimethylstannyl compounds, a spill requires immediate, systematic action[2],[7].

SpillResponse Spill Organotin Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don Maximum PPE (Respirator) Evac->PPE Absorb Absorb Liquid (Inert Sand) PPE->Absorb Decon Decontaminate (10% Bleach) Absorb->Decon Dispose Hazardous Waste (UN 3146) Decon->Dispose

Sequential emergency response protocol for organotin compound spills.

Step-by-Step Spill Protocol:
  • Evacuate and Isolate : Immediately alert personnel and evacuate the immediate vicinity. Lower the fume hood sash to maximize exhaust velocity[2],[5].

  • Don Maximum PPE : Responders must wear a NIOSH-approved respirator with organic vapor/particulate cartridges, chemical safety goggles, and heavy-duty chemically resistant gloves (e.g., Neoprene)[2],[5].

  • Containment : Surround the spill with an inert, absorbent material (e.g., vermiculite or dry sand)[7]. Never use combustible absorbents like sawdust.

  • Neutralization : Carefully apply a 10% bleach solution over the absorbed spill area to initiate the oxidation of the trimethyltin species[5]. Allow it to sit for 30 minutes.

  • Collection : Sweep the absorbed, neutralized material using a non-sparking tool into a heavy-duty plastic bag or bucket. Seal and label as "Hazardous Waste - UN 3146"[3],[7].

  • Final Wash : Wash the spill surface with a detergent solution, followed by a final wipe with acetone, disposing of all wipes in the solid hazardous waste bin[5].

References

  • "SAFETY DATA SHEET: 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene" - Tokyo Chemical Industry (TCI). 3

  • "An In-depth Technical Guide to the Safety and Handling of Organotin Compounds" - BenchChem. 5

  • "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry" - Environmental Protection Agency (EPA). 6

  • "How should I manage glassware that came in contact with organotin compounds?" - Reddit r/chemistry. 1

  • "Safeguarding Your Research: A Comprehensive Guide to Handling Bis(trimethylstannyl)acetylene" - BenchChem. 7

  • "SAFETY DATA SHEET: 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene" - Ossila. 4

Sources

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